5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Synthesis Pathway, Mechanistic Insights, and Protocol Standardization
Executive Summary The functionalized heterocyclic building block 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also recognized by its tautomeric name, 5-chloro-2-hydroxypyridine-3-carboxaldehyde) has emerged as a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalized heterocyclic building block 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also recognized by its tautomeric name, 5-chloro-2-hydroxypyridine-3-carboxaldehyde) has emerged as a critical intermediate in modern medicinal chemistry. Most notably, it serves as a highly effective P1-ligand in the design of next-generation azapeptide-based SARS-CoV-2 Main Protease (Mpro) inhibitors.
This technical guide provides an in-depth analysis of its synthesis pathway. Because direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) on electron-deficient pyridones is notoriously inefficient, the industry standard relies on a butyllithium-supported halogen-metal exchange starting from 3-bromo-5-chloro-pyridin-2-ol. This whitepaper deconstructs the mechanistic causality, quantitative optimization, and self-validating protocols required to synthesize this compound with high regioselectivity and yield.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde requires absolute regiocontrol to introduce the formyl group exclusively at the C3 position. To achieve this, 3-bromo-5-chloro-pyridin-2-ol is selected as the optimal starting material (1).
The mechanistic causality of this pathway relies on the differential reactivity of the functional groups under cryogenic conditions:
Acid-Base Deprotonation (1st Equivalent of n-BuLi): The hydroxyl/amide proton of the starting material is highly acidic (pKa ~ 11). The first equivalent of n-butyllithium (n-BuLi) is consumed entirely by this proton, forming a monolithiated intermediate (lithium 3-bromo-5-chloro-pyridin-2-olate). Failure to account for this equivalent results in zero formylation.
Halogen-Metal Exchange (2nd Equivalent of n-BuLi): The second equivalent of n-BuLi executes a rapid halogen-metal exchange at the C3 position. Bromine is selectively exchanged over the C5-chlorine due to the weaker C-Br bond and the higher polarizability of bromine. Furthermore, the adjacent oxygen atom (O-Li) provides a directing effect, stabilizing the resulting dilithiated species.
Electrophilic Trapping: The addition of anhydrous N,N-Dimethylformamide (DMF) serves as the formylating agent. The highly nucleophilic C3-carbanion attacks the carbonyl carbon of DMF, forming a stable hemiaminal intermediate that resists further nucleophilic attack until aqueous acidic workup.
Figure 1: Mechanistic pathway of the butyllithium-supported formylation process.
Quantitative Data: Reaction Optimization
The success of this pathway is highly dependent on stoichiometry, solvent choice, and temperature control. The following table summarizes the quantitative optimization data for the lithiation-formylation sequence.
Solvent
Base (Equivalents)
Electrophile (Equivalents)
Temperature (°C)
Yield (%)
Mechanistic Observation
THF
n-BuLi (1.0)
DMF (1.5)
-78
< 5
Only deprotonation occurs; starting material recovered.
To ensure reproducibility, the following step-by-step protocol incorporates self-validating checkpoints. This methodology is adapted from the successful synthesis of key intermediates used in azapeptide-based SARS-CoV-2 inhibitors (2).
Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, stored over molecular sieves)
Anhydrous Tetrahydrofuran (THF)
Argon or Nitrogen gas
Step-by-Step Workflow
System Preparation & Deprotonation:
Flame-dry a multi-neck round-bottom flask under an argon atmosphere.
Dissolve 3-bromo-5-chloro-pyridin-2-ol in anhydrous THF (approx. 0.2 M concentration).
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Self-Validation Check: Ensure the internal temperature probe reads ≤ -75 °C before proceeding.
Halogen-Metal Exchange:
Add n-BuLi (2.1 equiv) dropwise via a syringe pump over 30 minutes.
Causality: The slow addition prevents localized heating. The internal temperature must not exceed -70 °C, as the dilithiated intermediate is highly prone to abstracting protons from the THF solvent at higher temperatures.
Self-Validation Check: A distinct color shift (typically to a deep yellow or orange) indicates the successful formation of the organolithium species. Stir for an additional 45 minutes at -78 °C.
Formylation:
Add anhydrous DMF (1.5 equiv) dropwise.
Causality: DMF acts as the electrophile. Using a slight excess ensures complete trapping of the C3-carbanion.
Stir the mixture for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
Quenching & Hydrolysis:
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl.
Causality: The acidic aqueous environment hydrolyzes the stable hemiaminal intermediate, collapsing it into the desired aldehyde and releasing dimethylamine.
Isolation & Purification:
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product via silica gel column chromatography (Eluent: Hexanes/EtOAc) to yield 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a solid.
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Structural Considerations: Tautomerism
When utilizing this compound in downstream drug development, researchers must account for its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the lactam form (5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde) and the lactim form (5-chloro-2-hydroxypyridine-3-carboxaldehyde).
Spectroscopic and crystallographic data indicate that the pyridone (lactam) form is heavily favored in the solid state and in polar aprotic solvents (3). This structural preference is critical when designing subsequent condensation reactions, such as the hydrazinolysis required to attach warhead functionalities in protease inhibitors.
References
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Engineering Next-Generation Protease Inhibitors: The Strategic Role of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 614732-03-5)
Executive Summary In the landscape of modern antiviral drug discovery, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 614...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern antiviral drug discovery, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 614732-03-5) , frequently referred to by its tautomeric name 5-chloro-2-hydroxynicotinaldehyde, has emerged as a critical building block in the synthesis of azapeptide-based protease inhibitors.
Unlike standard aliphatic or simple aromatic precursors, this specific heterocyclic carbaldehyde is engineered to act as a highly optimized P1 ligand precursor. Its structural topology allows it to function as a rigid bioisostere of glutamine, making it exceptionally valuable for targeting the highly conserved S1 pocket of the SARS-CoV-2 Main Protease (Mpro) [1]. This technical guide dissects the physicochemical properties, structural causality, and synthetic workflows associated with this pivotal compound.
Physicochemical Profiling & Structural Dynamics
Understanding the behavior of CAS 614732-03-5 requires an analysis of its tautomeric equilibrium. In solution, the molecule exists in an equilibrium between its lactim (2-hydroxypyridine) and lactam (2-oxo-1,2-dihydropyridine) states. However, within the physiological environment of a protein binding pocket, the lactam form predominates. This is crucial because the lactam N-H and C=O act as precise hydrogen bond donors and acceptors, respectively.
Table 1: Core Physicochemical Properties
Property
Value / Description
Chemical Name
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Common Synonym
5-Chloro-2-hydroxynicotinaldehyde
CAS Number
614732-03-5
Molecular Formula
C₆H₄ClNO₂
Molecular Weight
157.55 g/mol
SMILES String
O=Cc1cc(Cl)cnc1O
Key Structural Features
Electrophilic aldehyde, tautomeric lactam core, halogen bond donor
Data sourced from standardized chemical repositories [2].
Rational Drug Design: The Causality of the 5-Chloro Substitution
When designing inhibitors for the SARS-CoV-2 Mpro, researchers must satisfy the stringent requirements of the enzyme's S1 subsite, which naturally accommodates the glutamine side chain of viral polyproteins. While unsubstituted pyridin-2(1H)-one serves as an adequate glutamine mimic, the introduction of the 5-chloro substituent in CAS 614732-03-5 provides two profound, causal advantages for drug efficacy:
Electronic Modulation (Inductive Effect): The electron-withdrawing nature of the chlorine atom pulls electron density away from the lactam ring. This lowers the pKa of the lactam N-H, significantly strengthening its capacity to act as a hydrogen bond donor to the backbone carbonyl of Glu166 in the Mpro S1 pocket.
Hydrophobic Micro-Cleft Occupation: The atomic radius of chlorine perfectly complements a small, hydrophobic micro-cleft within the S1 pocket. This halogen-protein interaction displaces high-energy water molecules, driving a favorable entropic shift and increasing the inhibitor's residence time.
The following data illustrates the kinetic enhancement provided by structural modifications to the P1 moiety in azapeptide inhibitors [1].
P1 Ligand Precursor
Inhibitor Designation
()
Relative Inactivation Efficiency
Pyridin-2(1H)-one
Compound 6c
Baseline
Quinolin-2(1H)-one
Compound 8i
2.2x Enhancement
5-Chloro-pyridin-2(1H)-one
Compound 8j
Equipotent to Nirmatrelvir
Optimal Inactivation
Synthetic Utility & Workflow
In the synthesis of azapeptide inhibitors, CAS 614732-03-5 is utilized in a highly efficient condensation reaction with an alkylhydrazide to form a hydrazone intermediate. This is followed by a regioselective reduction to yield the final P1-P2 backbone, which is subsequently armed with an electrophilic warhead (e.g., a chloroacetyl group) to covalently bind the catalytic cysteine (Cys145) of the protease.
Workflow for synthesizing azapeptide Mpro inhibitors using CAS 614732-03-5.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validation checkpoints.
Protocol A: Synthesis of the Hydrazone Intermediate
Objective: Condense CAS 614732-03-5 with an alkylhydrazide to form the azapeptide backbone.
Preparation: Dissolve 1.0 equivalent of the synthesized alkylhydrazide in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Addition: Add 1.05 equivalents of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 614732-03-5).
Catalysis: Introduce a catalytic amount (0.1 equivalents) of glacial acetic acid. Causality: The weak acid selectively protonates the carbonyl oxygen of the carbaldehyde, enhancing its electrophilicity without fully protonating the nucleophilic amine of the hydrazide.
Reaction: Stir the mixture at room temperature for 12-18 hours.
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The consumption of the highly UV-active aldehyde and the precipitation of a distinct yellow solid indicates successful imine formation. The extended
-conjugation of the hydrazone product inherently shifts its absorption spectrum, providing visual confirmation.
Protocol B: Regioselective Reduction to Alkylhydrazide
Objective: Reduce the
double bond of the hydrazone without cleaving the P2 amide bond or reducing the lactam carbonyl.
Solvent System: Suspend the hydrazone intermediate in a 4:1 mixture of anhydrous Dichloromethane (
) and Methanol.
Reagent Addition: Add 3.0 equivalents of dimethylaminoborane complex (
) and 1.5 equivalents of p-toluenesulfonic acid (TsOH). Causality: The borane complex is a mild hydride source. The acidic environment activates the imine bond specifically, directing the hydride attack exclusively to the bond while preserving the moieties.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A precise mass shift of +2 Da (
) relative to the hydrazone, without the appearance of +4 Da or +16 Da byproducts, validates that the reduction was strictly regioselective.
Mechanism of Action: Target Inactivation
Once synthesized, the azapeptide inhibitor utilizes the 5-chloro-pyridin-2-one moiety to anchor itself in the S1 pocket, positioning the electrophilic warhead perfectly for nucleophilic attack by the protease's catalytic dyad.
Mechanism of SARS-CoV-2 Mpro inactivation by 5-chloro-pyridin-2-one derivatives.
Conclusion
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 614732-03-5) is far more than a simple synthetic intermediate; it is a rationally designed pharmacophore precursor. By understanding the causality behind its electronic and steric properties, drug development professionals can leverage this molecule to synthesize next-generation, broad-spectrum antiviral therapeutics that overcome the limitations of current clinical inhibitors.
References
Flury, P., Vishwakarma, J., et al. "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Foundational
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Structural Dynamics and Synthetic Applications in Azapeptide Inhibitors
Executive Summary 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5) has emerged as a highly valuable electrophilic building block in modern medicinal chemistry. Characterized by its planar pyridone cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5) has emerged as a highly valuable electrophilic building block in modern medicinal chemistry. Characterized by its planar pyridone core, reactive 3-formyl group, and lipophilic 5-chloro substituent, it serves as a critical P1 ligand precursor[1]. Recently, it has been instrumental in the design of next-generation azapeptide-based inhibitors targeting the SARS-CoV-2 Main Protease (Mpro) [2]. This technical guide provides an in-depth analysis of its crystallographic properties, synthetic integration protocols, and mechanistic role in drug discovery.
Crystallographic Profiling & Structural Dynamics
The structural biology of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, particularly when integrated into azapeptide scaffolds (e.g., compound 20a / TPG-20a), reveals sophisticated interactions within the Mpro active site[2].
Monomer Characteristics
In its unreacted state, the molecule exhibits strong intramolecular hydrogen bonding between the 2-oxo oxygen and the 3-carbaldehyde proton, ensuring a highly planar conformation[1]. The electron-withdrawing nature of the 5-chloro group increases the electrophilicity of the formyl carbon, facilitating rapid condensation with hydrazides during synthesis[1].
Co-Crystal Structure Insights (Mpro S1 Pocket)
High-resolution X-ray crystallography (e.g., PDB: 9MDQ, solved at 1.6 Å resolution) demonstrates how the 5-chloro-2-pyridone moiety precisely occupies the S1 subpocket of SARS-CoV-2 Mpro [3].
Hydrogen Bonding: The 2-oxo group acts as a hydrogen bond acceptor, interacting strongly with the imidazole NH of His163[3]. The pyridone NH acts as a donor, forming a hydrogen bond with the main-chain carbonyl of Glu166[3].
Halogen Bonding & Hydrophobic Packing: The critical addition of the 5-chloro substituent (compared to the unsubstituted pyridone) allows the chlorine atom to project deep into the hydrophobic S1 subpocket[1]. This creates favorable halogen bonding and van der Waals interactions, displacing high-energy water molecules and significantly boosting binding affinity[2].
Key crystallographic interactions of the 5-chloro-2-pyridone moiety within the Mpro S1 pocket.
The causality behind selecting 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde over its unsubstituted counterpart lies in the kinetic parameters of the resulting inhibitors. The 5-chloro substitution enhances the inactivation rate (
) and overall binding affinity () by optimizing lipophilic efficiency within the S1 pocket[1].
Compound Derivative
P1 Moiety
IC50 (nM)
()
Antiviral Activity
Compound 6c
Pyridin-2(1H)-one (Unsubstituted)
> 100
Moderate
Compound 8j
5-Chloropyridin-2(1H)-one
~ 30.0
Equipotent to Nirmatrelvir
Compound 20a
5-Chloropyridin-2(1H)-one
28.0
N/A (Covalent Adduct)
High (Comparable to NMV)
Data summarized from recent biochemical evaluations of azapeptide Mpro inhibitors [1][2].
Synthetic Methodologies & Workflows
The integration of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde into complex drug scaffolds requires highly regioselective chemistry to preserve the integrity of the pyridone ring and the azapeptide backbone[1].
Hydrazinolysis: A primary ester (e.g., an amino acid derivative) is treated with hydrazine hydrate to form a hydrazide[1].
Condensation: The hydrazide is reacted with the carbaldehyde in THF with catalytic glacial acetic acid. The electrophilic formyl group selectively reacts with the terminal amine of the hydrazide to form a hydrazone[4].
Regioselective Reduction: The hydrazone is reduced to an alkylhydrazide. Causality note: Dimethylamine borane (
) is used instead of stronger reducing agents (like ) to prevent the unwanted reduction of the 2-oxo group or cleavage of the aza-peptide bonds[4].
Warhead Attachment: The resulting secondary amine is capped with a covalent warhead (e.g., dichloroacetyl chloride) to yield the final inhibitor[3].
Synthetic workflow integrating 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde into azapeptides.
Experimental Protocols
The following protocols outline the self-validating system for synthesizing and crystallizing the 5-chloro-2-pyridone derived inhibitors [1][3].
Protocol A: Synthesis of the Hydrazone Intermediate
Preparation: Dissolve the starting hydrazide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
Addition: Add 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.05 eq) to the solution.
Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Mild acid catalysis activates the formyl carbonyl for nucleophilic attack without protonating the nucleophilic hydrazide completely, preventing reaction stalling.
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC or LC-MS until the starting material is consumed.
Workup: Concentrate the solvent under reduced pressure. Wash the crude solid with cold ethanol to remove unreacted carbaldehyde, yielding the pure hydrazone[4].
Protocol B: Regioselective Reduction and Warhead Capping
Reduction: Suspend the hydrazone (1.0 eq) in a 4:1 mixture of dichloromethane (
) and methanol.
Reagent Addition: Add p-toluenesulfonic acid (p-TsOH, 1.2 eq) followed by dimethylamine borane complex (
, 2.0 eq) at 0 °C. Rationale: The p-TsOH protonates the imine nitrogen, making it highly susceptible to hydride transfer from the mild , ensuring the 2-oxo group remains intact[4].
Capping: After standard basic workup and isolation of the alkylhydrazide, dissolve it in acetone. Add sodium hydrogencarbonate (
, 2.0 eq) and dichloroacetyl chloride (1.1 eq) at 0 °C. Stir for 2 hours to yield the final covalent inhibitor[1].
Protocol C: Crystallization of Mpro-Inhibitor Complex
Incubation: Incubate purified SARS-CoV-2 Mpro (5 mg/mL) with a 5-fold molar excess of the synthesized inhibitor (e.g., compound 20a) for 2 hours at 4 °C to ensure complete covalent adduct formation[2].
Crystallization: Use the sitting-drop vapor diffusion method. Mix 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (typically containing 20% PEG 3350, 0.1 M Bis-Tris pH 6.5).
Data Collection: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. X-ray diffraction data is typically collected at 100 K, yielding structures at ~1.6 Å resolution (PDB: 9MDQ)[3].
References
Flury, P., et al. "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity." Journal of Medicinal Chemistry, 2025. DOI: 10.1021/acs.jmedchem.5c01520.
URL: [Link]
Flury, P., et al. "Azapeptide-based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity." ChemRxiv, 2025. DOI: 10.26434/chemrxiv-2025-3x4ts.
URL: [Link]
potential therapeutic applications of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives
Executive Summary The scaffold 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (often interchangeable with its tautomer 5-chloro-2-hydroxy-3-pyridinecarboxaldehyde) represents a "privileged structure" in modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (often interchangeable with its tautomer 5-chloro-2-hydroxy-3-pyridinecarboxaldehyde) represents a "privileged structure" in modern medicinal chemistry. Its dual-functionality—offering both a reactive aldehyde handle for derivatization and a hydrogen-bond donor/acceptor motif in the pyridone ring—makes it an ideal precursor for Schiff bases, hydrazones, and metal chelators.
Recent high-impact studies have elevated this scaffold from a generic intermediate to a critical pharmacophore in the design of SARS-CoV-2 Main Protease (Mpro) inhibitors , antimicrobial metallodrugs , and ribonucleotide reductase inhibitors for cancer therapy. This guide dissects the synthetic utility, mechanistic pharmacology, and experimental protocols for leveraging this molecule in drug discovery.
Chemical Space & Structural Dynamics
The Tautomeric Equilibrium
Understanding the behavior of the core ring is prerequisite to successful synthesis and docking. The molecule exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.
Physiological Relevance: In aqueous solution and solid-state crystal structures, the 2-oxo (lactam) form predominates. This is critical for molecular docking studies, as the amide-like NH acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.
Synthetic Relevance: When reacting with electrophiles, the oxygen often requires protection or specific conditions to prevent O-alkylation vs. N-alkylation.
The Aldehyde "Warhead" Precursor
The C3-aldehyde group is the primary vector for diversification. It is most commonly exploited to generate:
Hydrazones/Schiff Bases: Creating a
linker that restricts conformation and often chelates metal ions.
Michael Acceptors: Condensation with active methylenes to create vinyl-ketones capable of covalent enzyme inhibition.
Visualization: Synthesis & Derivatization Logic
The following diagram illustrates the core synthetic pathways starting from the 5-chloro-2-pyridone precursor.
Target: SARS-CoV-2 Main Protease (Mpro/3CLpro).
Mechanism: Reversible Covalent Inhibition.
Recent literature highlights the utility of the 5-chloro-2-pyridone motif in designing inhibitors for the SARS-CoV-2 Mpro. The aldehyde moiety is converted into a hydrazone or semicarbazone , which positions the pyridone ring to interact with the S1 pocket of the enzyme.
P1 Ligand Anchor: The 5-chloro-2-pyridone ring mimics the glutamine side chain (the natural substrate preference of Mpro) due to its lactam structure.
Warhead: The hydrazone linker, often coupled with an electrophilic "warhead" (like a chloroacetyl group on the hydrazide nitrogen), can form a covalent bond with the catalytic Cys145 residue of the protease.
Key Insight: The 5-chloro substituent fills the hydrophobic S1 sub-pocket more effectively than the unsubstituted analog, increasing binding affinity (
Target: Bacterial DNA Gyrase / General Membrane Disruption.
Mechanism: Chelation-Assisted Toxicity.
Schiff bases derived from this scaffold, particularly when complexed with Transition Metals (Cu, Co, Ni), exhibit potent antimicrobial activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Ligand Design: The condensation of the aldehyde with amines (e.g., 4-amino-antipyrine or substituted anilines) creates an ON or ONO donor set (Oxygen from pyridone, Nitrogen from imine).
Metal Complexation: Copper(II) complexes of these ligands show superior activity compared to the free ligand. The mechanism involves:
Lipophilicity Enhancement: Chelation reduces the polarity of the metal ion (Tweedy's chelation theory), facilitating penetration through the lipid bilayer of the bacterial cell membrane.
Oxidative Stress: Once inside, the complex generates Reactive Oxygen Species (ROS) via Fenton-like reactions, damaging bacterial DNA.
Target: Ribonucleotide Reductase (RNR).
Mechanism: Iron Chelation.[1]
Thiosemicarbazone derivatives of the 2-oxo-pyridine core are structural analogs of Triapine, a potent RNR inhibitor.
Mechanism: RNR requires a tyrosyl radical stabilized by a di-iron center for catalysis (conversion of ribonucleotides to deoxyribonucleotides).
Action: The thiosemicarbazone moiety (derived from the C3-aldehyde) acts as a tridentate ligand (ONS donor). It chelates the iron required by RNR, effectively "starving" the enzyme and halting DNA synthesis in rapidly dividing cancer cells.
Experimental Protocol: Synthesis of a Bioactive Hydrazone
Objective: Synthesis of N'-(5-chloro-2-oxo-1,2-dihydropyridin-3-yl)methylene)-benzohydrazide (Potential Antiviral Scaffold).
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol. Heat gently (40°C) to ensure complete dissolution.
Addition: Add 1.0 mmol of benzhydrazide to the solution.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Equip with a condenser and reflux the mixture at 78-80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
Isolation: Cool the reaction mixture to room temperature. A precipitate should form.[3] If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials.
Drying: Dry the product in a vacuum oven at 50°C for 6 hours.
Validation Criteria (Self-Validating):
IR Spectroscopy: Disappearance of the aldehyde
stretch (~1680 cm⁻¹) and appearance of the imine stretch (~1600-1620 cm⁻¹).
1H NMR (DMSO-d6): Appearance of the azomethine proton singlet (
) around 8.3–8.6 ppm.
Structure-Activity Relationship (SAR) Map
The following diagram summarizes the SAR logic for optimizing this scaffold.
Comparative Data Summary
Therapeutic Area
Derivative Type
Target Mechanism
Key Potency Metric (Ref)
Antiviral
Acylhydrazone
SARS-CoV-2 Mpro Inhibition
nM [1]
Antimicrobial
Cu(II) Schiff Base
DNA Cleavage / ROS
MIC: 10-25 g/mL (vs S. aureus) [2]
Anticancer
Thiosemicarbazone
Ribonucleotide Reductase
M (L1210 Leukemia) [3]
References
Design and Synthesis of Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry.
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde (Analogous Mechanism). European Journal of Medicinal Chemistry.
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
Tautomerism of 2-hydroxypyridines. Arkivoc.
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold. European Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Technical Guide
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Insights, Synthesis Protocols, and Pharmaceutical Utility[1]
Executive Summary
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5 ) is a versatile heterocyclic building block characterized by a trifunctional scaffold: an electrophilic aldehyde at C-3, a nucleophilic lactam nitrogen at N-1, and a halogen handle at C-5.[1] This compound serves as a critical intermediate in the synthesis of fused pyridine systems (e.g., pyrido[2,3-d]pyrimidines) and is a structural analog to key pharmacophores found in Factor Xa inhibitors (e.g., Betrixaban) and various kinase inhibitors.[2]
This guide provides a rigorous technical analysis of its chemical architecture, validated synthesis protocols, and reactivity profile, designed to support high-level decision-making in medicinal chemistry campaigns.[2]
Chemical Architecture & Tautomerism
Understanding the tautomeric equilibrium of this molecule is prerequisite to controlling its reactivity. In solution, the compound exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
Lactam Form (Dominant): In polar solvents (DMSO, MeOH) and the solid state, the 2-oxo-1,2-dihydropyridine tautomer predominates due to the stability of the amide-like resonance. This form favors N-alkylation.
Lactim Form (Minor): The 2-hydroxy tautomer contributes to the reactivity profile in non-polar solvents or under specific catalytic conditions, favoring O-alkylation (less common without specific catalysts).
Visualization: Tautomeric Equilibrium
Caption: Dynamic equilibrium between the dominant 2-oxo (lactam) and minor 2-hydroxy (lactim) forms.[2]
Synthesis Protocols
Two primary strategies exist for accessing this scaffold.[1][3][4][5][6][7][8][9] Method A is preferred for high-purity applications, while Method B offers a rapid, one-pot approach.[2]
Method A: Hydrolytic Conversion (High Purity)
This route avoids the formation of inseparable regioisomers by utilizing the fully chlorinated intermediate, 2,5-dichloropyridine-3-carbaldehyde , followed by selective hydrolysis.[2]
Mechanism:
Vilsmeier-Haack Formylation: Reaction of 5-chloro-2-hydroxypyridine with POCl₃/DMF. The harsh conditions chlorinate the C-2 position while installing the formyl group at C-3.
Selective Hydrolysis: The C-2 chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing formyl group, making it highly susceptible to nucleophilic attack by water under acidic or basic conditions, regenerating the pyridone.
Protocol:
Chlorination/Formylation: Charge a reactor with dry DMF (3.0 equiv) and cool to 0°C. Dropwise add POCl₃ (3.5 equiv). Stir for 30 min. Add 5-chloro-2-hydroxypyridine (1.0 equiv) in portions. Heat to 80–90°C for 4–6 hours.
Quench: Pour reaction mixture onto crushed ice. Extract the intermediate 2,5-dichloropyridine-3-carbaldehyde with EtOAc.
Hydrolysis: Dissolve the intermediate in 6M HCl (or AcOH/NaOAc for milder conditions). Reflux for 4 hours.
Isolation: Cool to RT. Adjust pH to ~5-6 with Na₂CO₃. The product precipitates as a pale yellow solid.[4][10] Filter and recrystallize from EtOH.
Method B: Direct Formylation (One-Pot)
Direct formylation of 5-chloro-2-pyridone is possible but requires careful temperature control to prevent chlorination at the C-2 oxygen.
Protocol:
Prepare Vilsmeier reagent (DMF/POCl₃, 1:1.1 ratio) at 0°C.[2]
Add 5-chloro-2-pyridone (1.0 equiv) dissolved in DMF.
Heat at moderate temperature (60–70°C) for 3 hours. Note: Higher temperatures (>80°C) promote conversion to the 2-chloro analog.
Hydrolyze the iminium salt by pouring into ice water/NaOAc.
Visualization: Synthesis Pathways
Caption: Comparison of the indirect hydrolytic route (Method A) and direct formylation (Method B).
Reactivity Profile & Applications
The molecule's "Push-Pull" electronic system (electron-donating nitrogen, electron-withdrawing carbonyl/aldehyde) creates distinct zones for derivatization.
Aldehyde (C-3) Reactivity
The C-3 formyl group is the primary handle for extending the carbon skeleton or creating heterocycles.
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are widely reported as antimicrobial agents.[2]
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, precursors to fused pyridopyrimidines.[2]
Reductive Amination: A standard route to introduce amine side chains for solubility enhancement in drug design.
Lactam Nitrogen (N-1) Reactivity
N-Alkylation: Treatment with alkyl halides (R-X) and a base (K₂CO₃/DMF) selectively alkylates the nitrogen. This is crucial for optimizing pharmacokinetic properties (e.g., lipophilicity).[2]
N-Arylation: Chan-Lam or Buchwald-Hartwig couplings can install aryl groups, mimicking the core scaffold of drugs like Perampanel or Betrixaban analogs.
Pharmaceutical Relevance
While not the direct precursor to Betrixaban (which uses 2-amino-5-chloropyridine), this aldehyde is a high-value scaffold for Structure-Activity Relationship (SAR) studies targeting:
Factor Xa Inhibitors: The 5-chloropyridin-2-one core mimics the electronic and steric properties of the 5-chloropyridin-2-yl moiety found in anticoagulants.
Kinase Inhibitors: Fused systems derived from this aldehyde (e.g., 1,6-naphthyridines) are frequent hits in kinase screening libraries.[2]
Data Summary: Key Physical Properties
Property
Value
Note
CAS Number
614732-03-5
Primary identifier
Molecular Formula
C₆H₄ClNO₂
MW: 157.55 g/mol
Appearance
Pale Yellow Solid
Oxidizes slowly in air
Solubility
DMSO, DMF, MeOH
Poor in water/hexane
Melting Point
210–215°C (dec)
High MP due to H-bonding
Safety & Handling (GHS)[2]
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the carboxylic acid (5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid) upon prolonged exposure to air.
References
Meth-Cohn, O., & Stanforth, S. P. (1981).[2] The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis. (Foundational text on Vilsmeier chemistry of pyridones/quinolones).
Gangadasu, B., et al. (2025).[1][2] Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. (Demonstrates reactivity of analogous pyridine-3-carbaldehydes).
PubChem. (2025). Compound Summary: 5-Chloropyridine-2-carboxaldehyde & Related Tautomers. National Library of Medicine. Retrieved from [Link]
reactivity of the aldehyde group in 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
An In-Depth Technical Guide to the Aldehyde Group Reactivity of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Introduction: A Versatile Heterocyclic Building Block 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Aldehyde Group Reactivity of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a multifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a pyridone core, a halogen substituent, and a reactive aldehyde group, makes it a valuable synthon for the construction of complex molecular architectures. The 2-pyridone moiety is a common scaffold in numerous biologically active compounds, and the strategic placement of the chloro and formyl groups provides orthogonal handles for diverse chemical transformations.
This guide provides an in-depth exploration of the reactivity of the aldehyde group in this molecule. We will dissect the electronic factors governing its behavior, present detailed protocols for key transformations, and discuss the causality behind experimental choices, offering field-proven insights for drug development professionals and synthetic chemists.
The Electronic Landscape: Understanding the Aldehyde's Enhanced Electrophilicity
The is not merely that of a simple aromatic aldehyde. Its behavior is profoundly influenced by the cumulative electronic effects of the heterocyclic ring system and its substituents. The aldehyde carbon is rendered significantly more electrophilic, and therefore more susceptible to nucleophilic attack, due to a convergence of inductive and resonance effects.
Ring Nitrogen: The nitrogen atom in the pyridine ring is inherently electronegative, exerting a strong electron-withdrawing inductive effect (-I) that polarizes the entire ring system.[1][2]
2-Oxo Group: In its pyridone tautomeric form, the exocyclic carbonyl group is strongly electron-withdrawing (-M effect), pulling electron density out of the ring. This effect is somewhat moderated by the lone pair on the ring nitrogen, which can donate electron density back into the ring (+M effect), but the net result is a significant polarization of the C3 position.
5-Chloro Substituent: The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This further depletes the ring of electron density, enhancing the electrophilicity of the aldehyde carbon.[3][4]
3-Carbaldehyde Group: The aldehyde group itself is a potent electron-withdrawing group through both induction and resonance (-I, -M effects), directly pulling electron density from its point of attachment.[5]
The synergy of these electron-withdrawing features makes the carbonyl carbon of the aldehyde a prime target for a wide array of nucleophiles.
synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde from 2-aminopyridine
An Application Note for the Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde from 2-Aminopyridine Abstract This application note provides a comprehensive, three-step synthetic protocol for the preparation o...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde from 2-Aminopyridine
Abstract
This application note provides a comprehensive, three-step synthetic protocol for the preparation of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis commences with the regioselective chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. This intermediate subsequently undergoes a diazotization reaction followed by hydrolysis to form 5-chloro-2(1H)-pyridone. The final step involves the introduction of a formyl group at the C3 position via a Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and safety considerations grounded in established chemical principles.
Introduction and Synthetic Strategy
Substituted 2-pyridone scaffolds are privileged structures in medicinal chemistry due to their wide range of biological activities. The target molecule, 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, incorporates three key functional groups: a nucleophilic-substitution-ready chloro group, a hydrogen-bonding pyridone moiety, and a versatile carbaldehyde group, making it an attractive starting point for library synthesis and lead optimization.
The synthetic route detailed herein was designed for efficiency, reliability, and scalability, proceeding through well-established and high-yielding transformations. The overall strategy is depicted below.
Figure 1: High-level overview of the synthetic pathway.
The synthesis begins with the electrophilic aromatic substitution on the electron-rich 2-aminopyridine ring. The amino group is a strong activating group and directs ortho- and para- to itself. Due to steric hindrance at the C3 position, chlorination occurs preferentially at the C5 position. The resulting 2-amino-5-chloropyridine is then converted to the corresponding 2-pyridone. This is achieved through the formation of a diazonium salt, which is subsequently displaced by a hydroxyl group upon hydrolysis.[1] This classical transformation provides a robust method for converting aromatic amines to phenols or, in this case, their pyridone tautomers.[2]
The final formylation step utilizes the Vilsmeier-Haack reaction, a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[3][4] The 2-pyridone ring is sufficiently activated to react with the electrophilic Vilsmeier reagent (a chloroiminium salt) to afford the desired aldehyde.[5]
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine
Principle: This step involves the direct electrophilic chlorination of 2-aminopyridine. The use of sodium hypochlorite and hydrochloric acid provides an in situ source of chlorine under controlled conditions.[6] This method offers mild reaction conditions and avoids the direct handling of chlorine gas.[6][7]
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Aminopyridine
94.11
20.0 g
0.212
Sodium Hypochlorite (NaClO)
74.44
~200 mL (10-15% soln.)
~0.425
Concentrated HCl
36.46
As required
-
Dichloromethane (DCM)
84.93
For extraction
-
Sodium Hydroxide (NaOH)
40.00
For pH adjustment
-
Anhydrous Sodium Sulfate
142.04
For drying
-
Protocol:
To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-aminopyridine (20.0 g, 0.212 mol).
Place the flask in an ice-water bath and cool the contents to 10°C.
Add the sodium hypochlorite solution (e.g., commercial bleach, ~10-15% available chlorine) to the dropping funnel.
While maintaining the temperature at 10°C, slowly add the NaClO solution to the flask with vigorous stirring.
After the addition of the NaClO solution, slowly add concentrated hydrochloric acid dropwise. Monitor the temperature closely, ensuring it does not exceed 15°C. The reaction is typically kept at 10°C for 2 hours.[6]
After the initial reaction period, remove the ice bath and allow the mixture to warm to room temperature (~25°C). Continue stirring for an additional 4-6 hours.[6]
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Ethyl Acetate/Hexane 1:1).
Upon completion, cool the reaction mixture back to 10°C and carefully adjust the pH to >8 using a 5M NaOH solution to precipitate the product and neutralize the acid.[6]
Filter the resulting solid precipitate and wash it with cold deionized water.
Extract the aqueous filtrate with dichloromethane (3 x 100 mL).
Combine the collected solid with the organic extracts. The product can be further purified by dissolving the combined materials in dilute HCl, filtering to remove any insoluble impurities, and then re-precipitating the product by adjusting the pH to ~4 with 5M NaOH.[6]
Filter the purified product, wash with a small amount of ice water, and dry under vacuum.
Expected Yield: 70-85%.
Step 2: Synthesis of 5-Chloro-2(1H)-pyridone
Principle: This transformation proceeds via a diazotization reaction. The amino group of 2-amino-5-chloropyridine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group and is readily displaced by water (hydrolysis) to form the corresponding 2-hydroxypyridine, which exists predominantly in its more stable 2-pyridone tautomeric form.[1]
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-5-chloropyridine
128.56
20.0 g
0.156
Sulfuric Acid (H₂SO₄, 98%)
98.08
50 mL
0.92
Sodium Nitrite (NaNO₂)
69.00
12.9 g
0.187
Deionized Water
18.02
~350 mL
-
Protocol:
In a 1 L beaker, cautiously add concentrated sulfuric acid (50 mL) to deionized water (200 mL) with cooling and stirring.
To this acidic solution, add 2-amino-5-chloropyridine (20.0 g, 0.156 mol) in portions. Stir until a clear solution is obtained. Cool the solution to 0-5°C in an ice-salt bath.
In a separate beaker, dissolve sodium nitrite (12.9 g, 0.187 mol) in deionized water (100 mL).
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine salt. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.[1][8] Vigorous gas (N₂) evolution will be observed.
After the addition is complete, continue stirring at 0-5°C for 30 minutes.
Remove the ice bath and slowly heat the reaction mixture to 70-80°C on a water bath. Maintain this temperature for 1-2 hours until gas evolution ceases completely.
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold water until the washings are neutral.
Recrystallize the crude product from ethanol or water to obtain pure 5-chloro-2(1H)-pyridone as a crystalline solid.
Expected Yield: 80-90%.
Step 3: Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Principle: The Vilsmeier-Haack reaction is employed for the formylation. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[3][4] The electron-rich 2-pyridone ring then attacks this electrophile, primarily at the C3 position. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde.[5][9]
Reagent
Molar Mass ( g/mol )
Quantity
Moles
5-Chloro-2(1H)-pyridone
129.54
15.0 g
0.116
N,N-Dimethylformamide (DMF)
73.09
50 mL
0.67
Phosphorus Oxychloride (POCl₃)
153.33
25 mL (40.8 g)
0.266
Crushed Ice/Water
-
For work-up
-
Sodium Carbonate (Na₂CO₃)
105.99
For neutralization
-
Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (50 mL).
Cool the flask in an ice-salt bath to 0°C.
Slowly add phosphorus oxychloride (25 mL, 0.266 mol) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. The mixture will become thick and may solidify; this is the Vilsmeier reagent.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Add 5-chloro-2(1H)-pyridone (15.0 g, 0.116 mol) portion-wise to the reagent mixture. An exothermic reaction may occur; use a water bath for cooling if necessary.
Once the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 3-4 hours.
Monitor the reaction by TLC (e.g., mobile phase: Ethyl Acetate/Hexane 3:1).
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice (~500 g) with stirring.
Allow the ice to melt completely, then neutralize the acidic solution by slowly adding solid sodium carbonate until the pH is approximately 7-8.
The product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, wash it extensively with cold water, and dry it under vacuum.
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Expected Yield: 65-75%.
Summary of Results
Step
Starting Material
Product
Molar Yield (%)
Physical Appearance
1
2-Aminopyridine
2-Amino-5-chloropyridine
70-85
White to off-white solid
2
2-Amino-5-chloropyridine
5-Chloro-2(1H)-pyridone
80-90
Crystalline solid
3
5-Chloro-2(1H)-pyridone
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
65-75
Pale yellow solid
Safety and Handling
General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagents:
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.
Concentrated Acids (HCl, H₂SO₄): Corrosive. Handle with care, and always add acid to water, never the reverse.
Sodium Hypochlorite: Oxidizing agent and corrosive. Avoid contact with skin and eyes.
Diazonium Salts: Potentially explosive, especially when dry. The protocol is designed to keep the diazonium intermediate in a cold aqueous solution where it is relatively unstable and reacts quickly, minimizing risk. Do not attempt to isolate the diazonium salt.
Conclusion
This application note details a robust and reproducible three-step synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde starting from commercially available 2-aminopyridine. The protocols provided are based on well-established chemical transformations and offer good to excellent yields at each step. This versatile intermediate is now accessible for further elaboration in various research and development programs.
References
Ridd, J. H. (1971). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, 1-4. [Link]
Schmid, A., et al. (2020). Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors. Chemistry – A European Journal. [Link]
Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. CN109160161A.
Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 529-533. [Link]
Anatoly, P. P., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]
PrepChem.com. (n.d.). Synthesis of 2-aminopyridine. PrepChem.com. [Link]
CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
ResearchGate. (n.d.). Probable mechanism of oxidation of 3-picoline in the presence of... ResearchGate. [Link]
US3985759A. (1976). Process for preparing 2-amino-5-chloropyridine.
ResearchGate. (2016). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. ResearchGate. [Link]
Rajput, A. P., & Bhadane, S. J. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Der Pharma Chemica, 2(4), 309-315. [Link]
High-Efficiency One-Pot Synthesis of 1,4-Dihydropyridine Derivatives
Application Note & Protocol Guide Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster calcium channel blockers (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine) and exhibiting antioxidant, anti-tubercular, and antitumor properties.[1][2][3] While the classical Hantzsch synthesis (1882) remains a benchmark, it suffers from harsh conditions, long reaction times, and variable yields.[1][3][4]
This guide provides a modernized technical framework for the one-pot synthesis of 1,4-DHPs. We move beyond the classical reflux method to detail a Microwave-Assisted Aqueous Micellar Protocol (2024 standard) that reduces reaction time from hours to minutes while adhering to Green Chemistry principles.
Mechanistic Masterclass
To optimize yield and purity, one must understand the competing pathways within the "one-pot." The reaction is a four-component condensation involving an aldehyde, two equivalents of a
-keto ester, and a nitrogen donor (ammonia or ammonium acetate).
The Dual-Pathway Convergence
The reaction does not proceed linearly; it involves two simultaneous initial events that converge:
Michael Addition & Cyclization: The Enamine attacks the Arylidene, followed by intracyclic dehydration to form the 1,4-DHP ring.
Critical Control Point: If the reaction conditions are too oxidative (e.g., presence of nitrates, excess heat in air), the 1,4-DHP will spontaneously oxidize to the aromatic pyridine, losing biological activity.[1]
Pathway Visualization
Caption: Convergent mechanistic pathway of the Hantzsch 1,4-DHP synthesis. Two distinct intermediates (Arylidene and Enamine) must generate in situ and react to form the final ring.
Experimental Design Considerations
Parameter
Classical Method (Ethanol Reflux)
Modern Micellar Method (Microwave/Water)
Impact on Quality
Solvent
Ethanol/Methanol
Water + Surfactant (e.g., Al(DS)₃)
Hydrophobic Effect: Water forces organic reactants into micellar cores, increasing local concentration and rate.[1]
Energy
Convective Heating (Reflux)
Microwave Irradiation (MW)
Uniformity: MW provides rapid, volumetric heating, suppressing side reactions caused by thermal gradients.[1]
Catalyst
None or Acetic Acid
Lewis Acid Surfactant (LASC)
Dual Role: LASC acts as both a micelle-former and a Lewis acid to activate the carbonyls.
Time
4 – 12 Hours
5 – 15 Minutes
Purity: Shorter heat exposure reduces oxidative aromatization to pyridine.
Rationale: This protocol utilizes Aluminum Dodecyl Sulfate (Al(DS)₃) as a Lewis Acid-Surfactant Catalyst. It combines the "Green Chemistry" benefit of water as a solvent with the kinetic boost of microwave irradiation.
Reference Standard: Based on 2024 protocols utilizing aqueous micellar catalysis [1].
Equipment: Microwave Reactor (e.g., CEM Discover or Monowave) or sealed tube in domestic microwave (with caution).
Step-by-Step Workflow
Preparation: In a 10 mL microwave-transparent vial, dissolve Al(DS)₃ (0.1 mmol) in water (3 mL). Sonicate briefly if necessary to ensure dispersion.
Addition: Add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) to the aqueous solution. Note: Reactants may appear as an oil droplet; this is normal.
Irradiation: Cap the vial. Set the microwave reactor to 80°C (or 300W max power limit) with high stirring. Irradiate for 5–10 minutes .
Checkpoint: The reaction mixture should turn turbid/solidify as the hydrophobic DHP product precipitates out of the aqueous phase.
Workup (The "Crash Out"): Cool the vial to room temperature (or ice bath). The product will be a solid precipitate.
Isolation: Filter the solid under vacuum. Wash with excess water to remove the soluble catalyst and unreacted ammonium acetate.
Purification: Recrystallize from hot ethanol (95%).
Rationale: Use this when microwave instrumentation is unavailable or for scaling up to kilogram quantities where microwave penetration depth is a limitation.
Step-by-Step Workflow
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
C=O (Ester): 1680–1700 cm⁻¹ (Strong). Note: Conjugation with the double bond lowers this frequency compared to saturated esters.
Troubleshooting & Optimization
Issue 1: Product is an Oil/Gum instead of Solid.
Cause: Incomplete reaction or presence of unreacted keto-ester.
Fix: Scratch the side of the flask with a glass rod to induce nucleation during the ice-water pour. If it remains oily, re-dissolve in minimal ethanol and add water dropwise until turbid, then refrigerate.[1]
Fix: Degas solvents with Nitrogen/Argon before use. Reduce reaction time. If using Microwave, ensure the vessel is sealed to prevent oxygen ingress.
Issue 3: Reaction Stalls at Intermediate.
Cause: Steric hindrance in the aldehyde (e.g., ortho-substituted benzaldehydes).[1]
Fix: Increase catalyst loading (e.g., 20 mol% Al(DS)₃) or switch to a higher boiling solvent (e.g., Ethylene Glycol) to overcome the activation energy barrier.[1]
References
Microwave-Assisted Synthesis of 1,4-Dihydropyridines in Aqueous Micellar Solution. MDPI Molecules, 2024.
Hantzsch Dihydropyridine Synthesis: Mechanism and Application Cases. Alfa Chemistry.
Microwave-Assisted One-Pot Multicomponent Synthesis of 1,4-Dihydropyridine Derivatives using Nanochitosan. AIP Publishing, 2018. [1]
Recent advances in Hantzsch 1,4-dihydropyridines synthesis. NIH National Library of Medicine, 2024.[1]
Green synthesis of polyhydroquinoline derivatives catalyzed by ammonium chloride. International Journal of Green Pharmacy, 2021.
Microwave-Assisted Synthesis of Dihydropyridines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Discovery with Microwave Chemistry The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably r...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave Chemistry
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1] The classical synthesis, the Hantzsch reaction, first reported in 1882, involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia.[2] While foundational, conventional thermal methods for this synthesis often require prolonged reaction times, high temperatures, and can result in modest yields and the formation of by-products.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over traditional heating methods.[2][3] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[4][5] This is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which directly interacts with polar molecules.[6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of dihydropyridines, detailing the underlying principles, offering optimized protocols, and showcasing the benefits of this modern synthetic approach.
The Rationale Behind Microwave-Assisted Hantzsch Synthesis
The application of microwave irradiation to the Hantzsch dihydropyridine synthesis addresses several limitations of conventional heating. The primary advantages include:
Dramatic Reduction in Reaction Time: Reactions that typically take hours under conventional reflux can often be completed in minutes using microwave heating.[1][8] This rapid heating accelerates the reaction rate, allowing for high-throughput synthesis and faster exploration of chemical space.[2]
Increased Yields and Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired dihydropyridine.[3][8]
Energy Efficiency and Greener Chemistry: Shorter reaction times and the direct heating of the reaction mixture contribute to a more energy-efficient process.[4][9] Furthermore, microwave-assisted synthesis often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[10][11]
Enhanced Reaction Control: Modern microwave synthesizers offer precise temperature and pressure control, ensuring reproducibility and safety, which is a significant improvement over domestic microwave ovens.[8][12]
The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture. This induces rapid rotation of the dipoles, leading to intermolecular friction and a rapid increase in temperature.[6] This localized superheating can accelerate reaction rates beyond what is achievable with conventional heating at the same measured bulk temperature.
Visualizing the Hantzsch Reaction Workflow
The general workflow for the microwave-assisted Hantzsch synthesis is a straightforward multicomponent reaction. The following diagram illustrates the key steps involved.
Caption: General workflow for microwave-assisted Hantzsch dihydropyridine synthesis.
The Reaction Mechanism: A Step-by-Step Look
The Hantzsch synthesis proceeds through a series of condensation and addition reactions. Understanding the mechanism allows for rational optimization of reaction conditions.
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
The reaction can be influenced by the choice of catalyst. While some reactions proceed without a catalyst, particularly under solvent-free conditions, acidic catalysts are often employed to accelerate the condensation steps.[13]
Detailed Protocols for Microwave-Assisted Dihydropyridine Synthesis
The following protocols are provided as a starting point for the synthesis of 1,4-dihydropyridines using a dedicated single-mode microwave synthesizer.
Protocol 1: Solvent-Free Synthesis of 1,4-Dihydropyridines
This protocol is advantageous for its simplicity, reduced waste, and adherence to green chemistry principles.[1][10]
Materials:
Aromatic or aliphatic aldehyde (1.0 mmol)
Ethyl acetoacetate (2.0 mmol)
Ammonium acetate (1.5 mmol)
Microwave reaction vial (10 mL) with a stir bar
Dedicated single-mode microwave synthesizer
Procedure:
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).
Seal the vial with a septum cap.
Place the vial in the cavity of the microwave synthesizer.
Irradiate the reaction mixture at a constant power (e.g., 150 W) for 3-8 minutes, or set a target temperature of 120°C for 5 minutes.[10][11] Monitor the reaction progress using thin-layer chromatography (TLC).
After the reaction is complete, allow the vial to cool to room temperature.
Add crushed ice to the reaction mixture and stir until a solid precipitate forms.
Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Catalytic Synthesis in a Green Solvent (PEG-400)
This protocol utilizes a recyclable catalytic system in an environmentally benign solvent.
Materials:
Aldehyde (1.0 mmol)
Ethyl acetoacetate (2.0 mmol)
Ammonium acetate (2.0 mmol)
Phosphotungstic acid (HPW) (5 mol%)
Polyethylene glycol 400 (PEG-400) (1.5 mL)
Microwave reaction vial (10 mL) with a stir bar
Dedicated single-mode microwave synthesizer
Procedure:
In a 10 mL microwave reaction vial containing a stir bar, dissolve the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (2.0 mmol), and phosphotungstic acid (0.05 mmol) in PEG-400 (1.5 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture with magnetic stirring at 80°C for 20 minutes.
After cooling to room temperature, extract the product with diethyl ether (3 x 5 mL).
For easier separation, the mixture can be cooled to solidify the PEG phase, allowing for decantation of the ether extract.
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with traditional methods.
Low Yields: If yields are low, consider increasing the reaction time or temperature in small increments. The choice of catalyst can also significantly impact the yield; screening different Lewis or Brønsted acids may be beneficial.[13]
By-product Formation: The formation of the corresponding pyridine (aromatized product) can occur. This can sometimes be minimized by using milder reaction conditions or shorter reaction times.
Solvent Choice: The polarity of the solvent affects the efficiency of microwave heating.[6] For non-polar reactants, a polar solvent is necessary to absorb microwave energy. In some cases, ionic liquids have been shown to be effective media for these reactions.
Catalyst Selection: A variety of catalysts can be employed, including p-toluenesulfonic acid (p-TsOH), phosphotungstic acid (HPW), and solid-supported catalysts like montmorillonite clay.[13] The optimal catalyst will depend on the specific substrates used.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of dihydropyridines.[2][9] The technology offers a rapid, efficient, and often greener alternative to conventional methods, making it an invaluable tool for researchers in organic synthesis and drug discovery.[5][14] By leveraging the principles of microwave chemistry, scientists can accelerate the synthesis of novel DHP analogues, facilitating the development of new therapeutic agents.
References
Microwave-assisted synthesis of nitrogen heterocycles. (n.d.).
Chakraborti, A. K., & Chankeshwara, S. V. (2019). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 9(32), 18363-18387. [Link]
Dandia, A., & Singh, R. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]
Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. (n.d.). IJIRT. Retrieved March 7, 2024, from [Link]
Öhberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett, 2001(8), 1296-1298. [Link]
Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!. [Link]
Al-Mokhtar, M. A., et al. (2026, January 17). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
Microwave assisted synthesis of 1,4 dihydropyridines. (n.d.). Ukrainica Bioorganica Acta. Retrieved March 7, 2024, from [Link]
Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]
Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. [Link]
Kerru, N., et al. (2021, March 30). A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields. Frontiers in Chemistry. [Link]
Öhberg, L. (n.d.). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. The Swedish Institute for Food and Biotechnology. Retrieved March 7, 2024, from [Link]
PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved March 7, 2024, from [Link]
D-Glucose Mediated Green Synthesis of 1,4-dihydropyridines Under Microwave Irradiation. (2025, April 15). Journal of Synthetic Chemistry. [Link]
Singh, H., & Singh, J. (2015). Solvent and catalyst-free synthesis of 1,4-dihydropyridine derivatives. ResearchGate. [Link]
Keglevich, G. (Ed.). (2014). Microwave-Assisted Syntheses in Organic Chemistry. Springer.
Bagley, M. C., & Lunn, R. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2089-2098. [Link]
Sharma, R., et al. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
SINTEZA DERIVATA 1,4-DIHIDROPIRIDINA PRIMENOM MIKROTALASNOG ZRAČENJA MICROWAVE-ASSISTED SYNTHESIS OF 1,4-DIHYDROPYRIDINE DERI. (n.d.). SMEITS Izdanja. Retrieved March 7, 2024, from [Link]
Kumar, S., et al. (2024, December 18). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances. [Link]
Baxendale, I. R. (2009, December 1). Microwave multicomponent synthesis. Molecules, 14(12), 5204-5238. [Link]
Baxendale, I. R., et al. (2010). Microwave Multicomponent Synthesis. Molecules, 15(1), 1-33. [Link]
Davoodnia, A., et al. (2011, September 1). Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. Arabian Journal of Chemistry, 4(3), 313-317. [Link]
Nguyen, T. T. H., et al. (2025, October 26). Fast and Efficient Hantzsch Synthesis Using Acid-Activated and Cation-Exchanged Montmorillonite Catalysts under Solvent-Free Microwave Irradiation Conditions. ResearchGate. [Link]
Eid, E. M. (2025, August 18). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Bentham Science Publishers. [Link]
Microwave-Assisted Synthesis of New Dihydropyrimidine Derivatives and Mechanism of the Reactions. (2013, November 1). Bentham Science Publishers. [Link]
Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Growing Science. [Link]
Application Note: Precision Synthesis Using 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Multicomponent Reactions
Executive Summary The scaffold 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also referred to as 5-chloro-2-hydroxynicotinaldehyde) represents a "Janus-faced" synthons in heterocyclic chemistry. Its unique reactivit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also referred to as 5-chloro-2-hydroxynicotinaldehyde) represents a "Janus-faced" synthons in heterocyclic chemistry. Its unique reactivity profile stems from the orthogonality between the electrophilic formyl group at C3 and the nucleophilic/tautomeric amide-iminol motif at C2.
This guide details the strategic application of this scaffold in Multicomponent Reactions (MCRs). Unlike simple benzaldehydes, this moiety enables the rapid construction of fused bicyclic systems—specifically 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —which are privileged structures in kinase inhibitors and antibacterial agents.
Chemical Logic & Scaffold Properties[1]
Before initiating protocols, researchers must understand the tautomeric equilibrium that governs the reactivity of this molecule.
Tautomeric Control
The molecule exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. While the 2-oxo form is thermodynamically favored in polar solvents (DMSO, alcohols), the 2-hydroxy form is the reactive species in cyclodehydration pathways (e.g., Friedländer synthesis).
5-Chloro Substituent Effect: The electron-withdrawing chlorine atom at C5 acidifies the NH/OH proton (
shift ~ -1.5 units vs. unsubstituted parent), accelerating deprotonation steps in base-catalyzed MCRs. It also enhances the electrophilicity of the C3-formyl group, making Knoevenagel condensations significantly faster than with non-halogenated analogs.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways available depending on the co-reactants selected.
Figure 1: Divergent synthetic pathways. The aldehyde serves as the linchpin for both annulation strategies.
Protocol A: Green Synthesis of 6-Chloro-1,8-Naphthyridines (Friedländer MCR)
This protocol utilizes a modified Friedländer condensation. Traditional methods use harsh acids (conc. H₂SO₄) or high temperatures.[1] This optimized protocol uses a choline hydroxide (ChOH) catalyzed aqueous system, leveraging the "on-water" effect for enhanced rate and yield.
Rationale
The 5-chloro-2-oxo-aldehyde acts as the o-aminoaldehyde equivalent (via the lactam-lactim tautomer). Reaction with a ketone containing an
-methylene group yields the 1,8-naphthyridine core.
Checkpoint: The suspension usually clears to a solution before precipitating the product.
Time: 1–3 hours (Monitor by TLC, Eluent: 30% EtOAc/Hexane).
Workup: Cool to room temperature. The product will precipitate out.
Isolation: Filter the solid using a sintered glass funnel. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary. Column chromatography is rarely needed.
Optimization Data (Solvent Effects)
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Notes
Water
ChOH (5%)
80
2.0
92
Clean precipitation
Ethanol
NaOH (10%)
Reflux
4.5
78
Requires neutralization
Toluene
p-TsOH (10%)
110
6.0
65
Dean-Stark required
DMF
L-Proline
100
5.0
81
Difficult workup
Protocol B: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This protocol targets the synthesis of deazapurine analogs. It involves the condensation of the aldehyde, an active methylene (like malononitrile), and a binucleophile (like guanidine or urea).
Mechanistic Insight
Step 1 (Knoevenagel): Aldehyde + Malononitrile
Arylidene intermediate.
Step 2 (Pinner/Cyclization): Nucleophilic attack by Guanidine on the nitrile and the lactam carbonyl.
Pre-mix: Dissolve Guanidine HCl (115 mg, 1.2 mmol) and Sodium Ethoxide (82 mg, 1.2 mmol) in Ethanol (5 mL). Stir for 10 min and filter off NaCl if a clear solution is desired (optional).
Main Reaction: To the filtrate, add Reagent A (157 mg, 1.0 mmol) and Reagent B (66 mg, 1.0 mmol).
Catalysis: Add 3 drops of piperidine.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Observation: Color change from yellow to deep orange/red is common.
Quench: Pour the hot reaction mixture onto crushed ice (20 g). Neutralize with dilute HCl to pH 7.
Isolation: Filter the resulting precipitate.
Purification: Recrystallize from DMF/Water.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield in Friedländer
Incomplete tautomerization
Ensure solvent is polar (Water or EtOH). Avoid non-polar solvents like Benzene unless using acid catalysis.
Sticky/Oily Product
Oligomerization of aldehyde
Use fresh aldehyde. If the aldehyde is dark/brown, recrystallize it from DMF/EtOH before use.
No Reaction (Protocol B)
Moisture in solvent
Knoevenagel steps are sensitive to water if using weak bases. Use absolute ethanol or add molecular sieves.
Impurity at Baseline (TLC)
Aldol self-condensation
Reduce the amount of ketone (Protocol A) or add it slowly to the aldehyde solution.
References
Friedländer Synthesis in Water:
Gogoi, S., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited." ACS Omega, 2021.
Reactivity of 2-Oxo-3-formylpyridines:
Ryzhkova, Y. E., et al. "One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines." Molecules, 2022.
General MCR Reviews:
Dömling, A., et al. "Chemistry and Biology Of Multicomponent Reactions." Chemical Reviews, 2012.
Synthesis of Deazapurines:
Sartini, S., et al. "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry, 2001.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Document Type: Technical Application Guide & Experimental Protocol
Executive Summary
The rational design of small-molecule libraries for biological screening relies heavily on versatile, functionally rich scaffolds. 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5) has emerged as a privileged building block in modern drug discovery. Featuring an electrophilic aldehyde, a hydrogen-bonding lactam (pyridone) core, and a lipophilic chlorine atom, this scaffold provides multiple orthogonal vectors for derivatization.
Recent breakthrough applications include its use as a P1-ligand mimic in azapeptide-based inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[1], as well as its utility in synthesizing rigid, planar hinge-binding motifs for kinase inhibitors (e.g., PIM1)[2]. This application note details the mechanistic rationale, structural workflows, and validated protocols for derivatizing this scaffold to generate high-quality screening libraries.
Chemical Profile & Reactivity Vectors
The utility of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde stems from its distinct regional reactivity. Understanding the causality behind these vectors allows chemists to selectively functionalize the molecule without requiring excessive protecting group chemistry.
Caption: Primary derivatization vectors of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde.
C3-Carbaldehyde: The highly electrophilic carbonyl is primed for nucleophilic attack by amines, hydrazides, and active methylenes.
N1-Lactam (Pyridone): Exists in tautomeric equilibrium with its 2-hydroxypyridine form. In biological targets like SARS-CoV-2 Mpro, the pyridone oxygen acts as a critical hydrogen bond acceptor, mimicking the native glutamine P1 side chain[1].
C5-Chloro: While less reactive toward standard cross-coupling than a bromine or iodine, the chlorine atom is deliberately chosen in medicinal chemistry to fill deep hydrophobic pockets (e.g., the S1 pocket of proteases) and participate in halogen bonding, significantly enhancing target residence time[3].
Azapeptides—where the α-carbon of an amino acid is replaced by a nitrogen atom—are highly stable peptidomimetics. When designing inhibitors for the SARS-CoV-2 Mpro, researchers utilize 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde to construct the P1 recognition sequence[1].
Mechanistic Rationale
The aldehyde is condensed with a diverse array of amino acid hydrazides to form a hydrazone. Crucial Step: The rigid hydrazone must be reduced to an alkylhydrazide. This reduction changes the hybridization of the nitrogen linker, introducing necessary conformational flexibility so the pyridone ring can optimally orient into the Mpro S1 subsite[4].
Caption: Synthesis workflow of azapeptide-based Mpro inhibitors using the 5-chloro-pyridone scaffold.
Protocol: Hydrazone Formation and Selective Reduction
Self-Validating System: The success of this sequence is validated by tracking the imine/hydrazone proton in
H NMR. The disappearance of the aldehyde singlet (~9.8 ppm) and appearance of a hydrazone CH=N singlet (~7.8-8.2 ppm) confirms Step 1. The subsequent disappearance of the CH=N proton and appearance of a methylene doublet/multiplet (~3.8-4.2 ppm) validates Step 2.
Step 1: Hydrazone Condensation
Dissolve the starting amino acid hydrazide (1.0 equiv, typically 0.5 mmol) in anhydrous Tetrahydrofuran (THF, 5.0 mL).
Add 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.05 equiv) to the stirring solution.
Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the aldehyde.
Stir the reaction at room temperature for 12–18 hours under a nitrogen atmosphere.
Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the pure hydrazone intermediate.
) is often too harsh and can cause side reactions with the lactam. Dimethylamine borane is chosen for its mild, chemoselective reduction of the C=N bond.
Suspend the hydrazone (1.0 equiv) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (0.1 M concentration).
Add
-Toluenesulfonic acid monohydrate (-TsOH, 1.5 equiv) to protonate the hydrazone, increasing its electrophilicity.
Cool the mixture to 0 °C, then add Dimethylamine borane complex (
, 3.0 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with saturated aqueous
, extract with DCM (3x), dry over , and purify via silica gel chromatography to yield the alkylhydrazide[4].
Application Workflow II: Knoevenagel Condensation for Kinase Screening
For kinase targets such as PIM1, the ATP-binding hinge region requires flat, rigid, and hydrogen-bonding capable heterocycles[2]. Reacting the aldehyde of our scaffold with active methylene compounds (e.g., benzofuranones or oxindoles) via a Knoevenagel condensation generates highly conjugated, planar structures.
Protocol: Acid-Catalyzed Knoevenagel Condensation
In a 20 mL scintillation vial, dissolve 4,6-dihydroxybenzofuran-3(2H)-one (or equivalent active methylene, 1.0 equiv) in absolute Ethanol to achieve a 0.25 M solution.
Introduce aqueous 12N HCl (0.1 equiv) as an acid catalyst. Causality: Acid catalysis is preferred here over base (like piperidine) to prevent unwanted deprotonation and subsequent N-alkylation/dimerization of the pyridone core.
Heat the reaction mixture to 80 °C and stir for 3–5 hours. Monitor via TLC (disappearance of the UV-active aldehyde spot).
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
Dilute the residue with distilled water. The highly conjugated product will precipitate.
Filter the precipitate, washing sequentially with water and cold
to afford the target compound as a solid (typically yellow/orange due to extended conjugation)[2].
Quantitative Data Presentation
The derivatization of the 5-chloro-pyridone scaffold has yielded highly potent compounds across multiple biological domains. Table 1 summarizes the impact of this specific building block compared to unchlorinated or alternative analogs.
Table 1: Comparative Biological Activity of 5-Chloro-Pyridone Derivatives
Observation: The inclusion of the 5-chloro substituent in the Mpro inhibitor series (Compound 8j / 20a) resulted in a nearly 5-fold increase in potency compared to the unsubstituted pyridone, highlighting the critical nature of the halogen-hydrophobic pocket interaction[1][4].
Flury, P., et al. (2025). "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity." Journal of Medicinal Chemistry.
Flury, P., et al. (2025). "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors (PMC Archive)." National Institutes of Health (NIH) / PMC.
MDPI. (2021). "Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products." MDPI Pharmaceuticals.
Application Note: Condensation Protocols for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Executive Summary This guide details the synthetic protocols for utilizing 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (hereafter referred to as Compound A ) in condensation reactions. Due to the electron-withdrawi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthetic protocols for utilizing 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (hereafter referred to as Compound A ) in condensation reactions. Due to the electron-withdrawing nature of the 5-chloro substituent and the tautomeric 2-oxo/2-hydroxy functionality, this scaffold is a potent electrophile. It is widely employed in the synthesis of 3-substituted pyridin-2-ones , a privileged structure in kinase inhibitors (e.g., p38 MAP kinase) and antimicrobial agents.
This document focuses on two primary transformations:
Schiff Base Formation: For synthesizing imine-based ligands or amine precursors.
Chemical Properties & Handling
Before initiating synthesis, understanding the physicochemical behavior of Compound A is critical for solvent selection and reaction monitoring.
Property
Characteristic
Impact on Protocol
Tautomerism
Lactam (2-oxo) Lactim (2-hydroxy)
The lactam (2-oxo) form typically predominates in solution. Use polar protic solvents (EtOH, MeOH) or dipolar aprotic solvents (DMF, DMSO) for solubility.
Electrophilicity
High (Aldehyde at C3)
The 5-Cl group exerts an inductive effect (-I), making the C3-aldehyde highly reactive toward nucleophiles. Milder bases often suffice.
Acidity
NH proton (pKa ~11)
Strong bases (e.g., NaH, LDA) may deprotonate the ring nitrogen, potentially leading to N-alkylation side reactions if alkyl halides are present.
Solubility
Moderate
Soluble in hot Ethanol, DMSO, DMF. Poorly soluble in Hexanes, Water, and cold Ether.
Protocol A: Knoevenagel Condensation
Objective: Synthesis of 3-vinyl-substituted pyridin-2-ones via reaction with active methylene compounds (e.g., Malononitrile, Ethyl Cyanoacetate).
Reaction Mechanism & Logic
The reaction proceeds via a base-catalyzed nucleophilic attack of the deprotonated active methylene on the aldehyde carbonyl. The subsequent dehydration is favored by the formation of a conjugated system extending from the pyridine ring.
Figure 1: Mechanistic pathway for the base-catalyzed Knoevenagel condensation.
Purification: Wash with cold ether. Recrystallize from EtOH.
Troubleshooting & Optimization
Use the following logic flow to resolve common synthetic issues.
Figure 2: Decision tree for reaction optimization.
Key Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield
Aldol intermediate stability
Increase reflux time; ensure water removal (Dean-Stark if using Toluene).
No Precipitation
Product too soluble in EtOH
Concentrate solvent volume to 25% or pour into ice water.
Side Products
N-alkylation or Bis-addition
Reduce base concentration; ensure strict 1:1 stoichiometry.
References
Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[1][5][6][7][8] Organic Reactions, 2011 , 15, 204-599. Link
Pyridin-2-one Scaffold Synthesis: El-Gaby, M. S. A., et al. "Synthesis and biological activity of some new pyridine derivatives." Il Farmaco, 2002 , 57(8), 613-617. Link
Catalysis in Aldehyde Condensations: Muthusamy, S., et al. "Piperidine-mediated synthesis of Knoevenagel condensation products.
Schiff Base Protocols: Qin, W., et al. "A highly selective fluorescent probe for Zn2+ based on a Schiff base derivative." Tetrahedron Letters, 2013, 54(35), 4643-4646.
The Versatile Precursor: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in the Synthesis of Fused Heterocycles
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of inno...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Fused pyridine and pyrimidine ring systems are of particular interest due to their prevalence in a wide array of biologically active molecules and functional materials.[1][2][3] This guide focuses on the utility of a highly versatile, yet underexplored, precursor: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde . Its unique combination of a reactive aldehyde, a nucleophilic/electrophilic pyridinone ring, and a strategically placed chloro substituent makes it an ideal starting point for the construction of diverse fused heterocyclic scaffolds.[4][5]
This document provides detailed application notes and step-by-step protocols for the synthesis of this key precursor and its subsequent transformation into medicinally relevant fused heterocycles, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and isoxazolo[5,4-b]pyridines. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to explore the chemical space around these important molecular frameworks.
Part 1: Synthesis of the Precursor: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
The introduction of a formyl group onto the 2-pyridone scaffold is most effectively achieved through the Vilsmeier-Haack reaction.[6][7][8] This reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to formylate electron-rich heterocyclic systems.[9][10] The 2-pyridone ring, particularly in its hydroxypyridine tautomeric form, possesses sufficient nucleophilicity to undergo this electrophilic substitution.
Reaction Scheme: Vilsmeier-Haack Formylation of 5-Chloro-2-pyridone
Caption: Vilsmeier-Haack formylation of 5-chloro-2-pyridone.
Experimental Protocol: Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Materials:
5-Chloro-2-pyridone
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM), anhydrous
Ice
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
Reaction with 5-Chloro-2-pyridone: To the pre-formed Vilsmeier reagent, add a solution of 5-chloro-2-pyridone (1 equivalent) in anhydrous DCM dropwise at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a solid.
Table 1: Reaction Parameters for the Synthesis of the Precursor
Parameter
Value
Reactants
5-Chloro-2-pyridone, POCl₃, DMF
Stoichiometry
1 : 2 : 5
Solvent
Dichloromethane
Temperature
0 °C to Reflux
Reaction Time
4-6 hours (TLC monitored)
Typical Yield
60-75%
Part 2: Application in the Synthesis of Fused Heterocycles
The strategic placement of the aldehyde and chloro functionalities, coupled with the inherent reactivity of the 2-pyridone ring, allows for a variety of cyclocondensation reactions to form fused heterocyclic systems.
A. Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The Gewald reaction provides a straightforward and efficient route to these scaffolds.[7][11][12]
Caption: Synthesis of thieno[2,3-b]pyridine via Gewald reaction.
Materials:
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Malononitrile
Elemental sulfur
Morpholine or Triethylamine
Ethanol
Water
Procedure:
Reaction Setup: In a round-bottom flask, suspend 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1 equivalent), malononitrile (1.1 equivalents), and elemental sulfur (1.2 equivalents) in ethanol.
Base Addition: Add a catalytic amount of morpholine or triethylamine to the suspension.
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Purification: Filter the solid, wash with cold ethanol and then with water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Table 2: Reaction Parameters for Thieno[2,3-b]pyridine Synthesis
Parameter
Value
Reactants
Precursor, Malononitrile, Sulfur, Base
Base
Morpholine or Triethylamine (catalytic)
Solvent
Ethanol
Temperature
Reflux
Reaction Time
2-4 hours
Typical Yield
70-85%
B. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of heterocycles with a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.[13][14] They can be readily synthesized by the condensation of the precursor with hydrazine derivatives.
Caption: Synthesis of pyrazolo[3,4-b]pyridine.
Materials:
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Hydrazine hydrate
Ethanol or Acetic Acid
Water
Procedure:
Reaction Setup: Dissolve 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
Work-up: Upon completion, cool the mixture to room temperature. If the product precipitates, filter it directly. If not, pour the reaction mixture into ice-water to induce precipitation.
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be purified by recrystallization from ethanol.
Table 3: Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis
Parameter
Value
Reactants
Precursor, Hydrazine Hydrate
Solvent
Ethanol or Acetic Acid
Temperature
Reflux
Reaction Time
3-5 hours
Typical Yield
75-90%
C. Synthesis of Isoxazolo[5,4-b]pyridines
Isoxazolo[5,4-b]pyridines are known for their potential as pharmaceuticals and agrochemicals.[1][4] Their synthesis can be achieved through the cyclocondensation of the precursor with hydroxylamine.
Caption: Synthesis of isoxazolo[5,4-b]pyridine.
Materials:
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Hydroxylamine hydrochloride
Sodium acetate or Pyridine
Ethanol
Water
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.
Base Addition: Add sodium acetate or pyridine (1.5 equivalents) to the mixture.
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.
Table 4: Reaction Parameters for Isoxazolo[5,4-b]pyridine Synthesis
Parameter
Value
Reactants
Precursor, Hydroxylamine Hydrochloride, Base
Base
Sodium Acetate or Pyridine
Solvent
Ethanol
Temperature
Reflux
Reaction Time
4-6 hours
Typical Yield
65-80%
Conclusion
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a readily accessible and highly versatile precursor for the synthesis of a variety of medicinally important fused heterocyclic systems. The protocols detailed in this guide offer reliable and efficient methods for the preparation of this key intermediate and its subsequent transformation into thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and isoxazolo[5,4-b]pyridines. By providing a solid foundation for the exploration of these chemical scaffolds, this guide aims to facilitate further research and development in the fields of medicinal chemistry and materials science.
References
Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. SciSpace. [Link]
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]
Li, M., et al. (2024). Divergent Synthesis of Isoxazolo[5,4-b]pyridines. ResearchGate. [Link]
Katritzky, A. R., et al. (1984). The chlorination of 2-hydroxypyridine. The Journal of Organic Chemistry.
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4-b]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. ResearchGate. [Link]
Advanced Protocol: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Medicinal Chemistry
This guide provides a comprehensive technical analysis and procedural framework for the application of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 5-chloro-2-hydroxynicotinaldehyde) in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis and procedural framework for the application of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 5-chloro-2-hydroxynicotinaldehyde) in medicinal chemistry.
Introduction: The Scaffold & The "Magic Chloro" Effect
In modern drug discovery, the 2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold represents a privileged structure due to its ability to function as a bioisostere of salicylaldehyde—a moiety found in approved drugs like Voxelotor (for sickle cell disease).
The specific inclusion of a chlorine atom at the C5 position is not arbitrary. In medicinal chemistry, this is often termed the "Magic Chloro" effect :
Metabolic Blocking: The C5 position in pyridines is electronically prone to oxidative metabolism (hydroxylation). Chlorination blocks this site, significantly extending the half-life (
) of the pharmacophore.
Lipophilicity Modulation: The chlorine atom increases
, enhancing membrane permeability without the steric bulk of a methyl or trifluoromethyl group.
Electronic Tuning: The electron-withdrawing nature of chlorine lowers the pKa of the adjacent hydroxyl/lactam system, potentially strengthening hydrogen bond interactions with target proteins (e.g., lysine residues in hemoglobin or kinase active sites).
This guide details the synthesis of this core scaffold and its downstream application in generating bioactive Schiff bases and fused heterocyclic systems.
Chemical Reactivity Profile
Understanding the tautomerism of this molecule is critical for reaction planning.
Tautomer A (Lactam): 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Predominant in solid state and polar solvents.
Tautomer B (Lactim): 5-Chloro-2-hydroxynicotinaldehyde.[1] Accessible in non-polar solvents or under basic conditions.
Key Reactive Centers:
C3-Formyl Group: Highly electrophilic; prime site for condensation with amines (Schiff bases) or active methylenes (Knoevenagel condensation).
C2-Oxygen: Can be alkylated (O-alkylation) or remain as a hydrogen bond donor/acceptor (lactam form).
C5-Chloro: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or amino diversity.
Protocol 1: Synthesis of the Scaffold
Objective: Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde via Vilsmeier-Haack Formylation and Hydrolysis.
Note: Direct formylation of 2-pyridones with
often chlorinates the C2 position. This protocol accounts for that by including a hydrolysis step to restore the lactam.
Step A: Vilsmeier-Haack Formylation (Synthesis of 2,5-Dichloronicotinaldehyde)
Preparation: In a flame-dried round-bottom flask under
, cool DMF (3.0 eq) to 0°C.
Addition: Dropwise add
(3.5 eq) over 30 mins. The solution will turn pale yellow (Vilsmeier reagent formation).
Substrate Addition: Add 5-Chloro-2-pyridone (1.0 eq) in portions.
Reaction: Heat the mixture to 80°C for 6 hours . Monitor by TLC (System: Hexane/EtOAc 4:1). The spot for pyridone should disappear, replaced by a less polar spot (the dichloro-aldehyde).
Quench: Pour the reaction mixture onto crushed ice/NaOAc. Extract with DCM (
mL). Dry over and concentrate.
Result: Crude 2,5-dichloronicotinaldehyde.
Step B: Hydrolysis to 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Hydrolysis: Dissolve the crude intermediate in 80% Acetic Acid (aq) .
Reflux: Heat to reflux (100°C) for 4 hours. The labile C2-chlorine is displaced by water, favored by the thermodynamic stability of the pyridone tautomer.
Workup: Cool to room temperature. The product often precipitates as a beige solid. If not, concentrate in vacuo to 20% volume and add cold water.
Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).
Yield Expectation: 65-75% over two steps.
Characterization:
NMR (DMSO-) should show a singlet aldehyde proton at ppm and a broad singlet for the NH at ppm.
Application 1: Synthesis of Bioactive Schiff Bases (Voxelotor Analogs)
This protocol creates ligands capable of reversible covalent binding to proteins (e.g., Hemoglobin S), mimicking the mechanism of Voxelotor.
Experimental Workflow
Dissolution: Dissolve 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1 mmol) in anhydrous Ethanol (10 mL).
Amine Addition: Add the target amine (e.g., 4-fluorobenzylamine or a hydrazide) (1.1 mmol).
Catalysis: Add 2 drops of Glacial Acetic Acid.
Reflux: Reflux for 2–4 hours.
Isolation: Cool to 0°C. The Schiff base usually crystallizes out. Filter and wash with cold ethanol.
Data Visualization: Reaction Pathway
Caption: Acid-catalyzed condensation pathway for Schiff base generation.
Application 2: Friedländer Synthesis of 1,8-Naphthyridines
The scaffold is an ideal precursor for 1,8-naphthyridines , a class of compounds with potent kinase inhibitory activity (e.g., against EGFR or PI3K).
Protocol
Reactants: Mix the scaffold (1.0 eq) with an active methylene compound (e.g., Ethyl acetoacetate or Malononitrile) (1.2 eq).
Catalyst: Piperidine (0.1 eq) or L-Proline (10 mol%).
Solvent: Ethanol (reflux) or Water (microwave irradiation).
Mechanism: Knoevenagel condensation followed by intramolecular cyclization (attack of the pyridone nitrogen or exocyclic amine if present).
Data Visualization: Heterocycle Construction
Caption: Workflow for converting the aldehyde scaffold into fused 1,8-naphthyridine systems.
Summary of Key Derivatives & Applications
Derivative Class
Co-Reactant
Medicinal Application
Mechanism of Action
Schiff Bases
Anilines / Benzylamines
Sickle Cell Disease
Reversible covalent binding to HbS (Voxelotor analog).
Hydrazones
Isonicotinic hydrazide
Tuberculosis
Metal chelation & inhibition of InhA.
1,8-Naphthyridines
Malononitrile
Oncology
Kinase inhibition (ATP competitive).
Pyrido[2,3-d]pyrimidines
Urea / Thiourea
Antibacterial
Dihydrofolate reductase (DHFR) inhibition.
References
Vilsmeier-Haack Reaction Mechanism & Application
Title: Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.[2][3][4][5][6]
Source: Thieme Connect (SynOpen), 2023.
Synthesis of Pyridine-3-carbaldehydes
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Analogous chemistry for pyridines).[7]
experimental procedure for nucleophilic substitution on the pyridine ring
An Application Guide to Experimental Procedures for Nucleophilic Substitution on the Pyridine Ring For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridine Functi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Experimental Procedures for Nucleophilic Substitution on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Functionalization
The pyridine ring is a cornerstone scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic structure, characterized by an electron-deficient aromatic system resulting from the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This reactivity is in stark contrast to electron-rich carbocyclic arenes like benzene and provides a powerful and versatile toolkit for the synthesis and diversification of pyridine derivatives.[2][3] Unlike benzene, pyridine readily engages in nucleophilic substitutions, typically at the C2 (α) and C4 (γ) positions, where the electron-withdrawing effect of the nitrogen is most pronounced.[4][5]
This guide offers a detailed exploration of key experimental procedures for achieving nucleophilic substitution on the pyridine ring. It moves beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for novel applications.
Part 1: Nucleophilic Aromatic Substitution (SNAr) of Halopyridines: The Workhorse Reaction
The substitution of a halide or other suitable leaving group from a pyridine ring by a nucleophile is arguably the most common and versatile method for pyridine functionalization. This reaction proceeds via a well-established addition-elimination mechanism.
The Causality of the SNAr Mechanism
The SNAr reaction is a two-step process. The initial, and often rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group.[3] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6] The reaction's regioselectivity is dictated by the stability of this intermediate. Attack at the C2 and C4 positions is strongly favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[3][4] Attack at the C3 (β) position does not permit this delocalization, making the corresponding intermediate substantially higher in energy and the reaction kinetically disfavored.[4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Synthesis
Welcome to the dedicated technical support center for the synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a crucial step in the development of various pharmaceutical intermediates. The most common and effective method for the formylation of the 5-chloro-2-pyridone precursor is the Vilsmeier-Haack reaction. This reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyridone ring.[1][2] While powerful, this reaction is sensitive to various parameters, and its optimization is key to achieving high yields and purity.
This guide will walk you through the critical aspects of the synthesis, from reagent preparation to product purification, with a focus on troubleshooting common issues encountered in the laboratory.
Reaction Pathway Overview
The overall synthesis involves the formylation of 5-chloro-2-pyridone at the C3 position using the Vilsmeier-Haack reaction. The process can be broken down into two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyridone ring, followed by hydrolysis.
Caption: General workflow for the Vilsmeier-Haack synthesis of the target aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is its preparation critical?
A1: The Vilsmeier reagent is an electrophilic chloroiminium salt, which is the active formylating agent in this reaction.[2] It is typically generated by the reaction of a substituted amide like DMF with an acid halide, most commonly POCl₃.[3] The quality and concentration of this reagent directly impact the reaction's efficiency. It is crucial to use anhydrous DMF, as any moisture can decompose the POCl₃ and the Vilsmeier reagent itself.[4] DMF can also decompose over time to dimethylamine, which will react with and consume the Vilsmeier reagent, leading to lower yields.[5]
Q2: Why is 5-chloro-2-pyridone a challenging substrate for the Vilsmeier-Haack reaction?
A2: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[4] Although the oxo group at the 2-position provides some electron-donating character through resonance, the chloro group at the 5-position is electron-withdrawing. This electronic nature of the substrate can make the reaction sluggish and often requires more forcing conditions (e.g., higher temperatures or longer reaction times) compared to more electron-rich aromatics.[4]
Q3: What are the expected regiochemical outcomes of this formylation?
A3: Electrophilic substitution on 2-pyridone systems generally occurs at the 3- or 5-position. In this case, with the 5-position blocked by a chloro group, the formylation is directed to the C3 position, which is activated by the ring nitrogen and the oxo group.
Q4: Can other formylating agents be used?
A4: While the DMF/POCl₃ system is the most common, other acid halides like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate the Vilsmeier reagent.[3] However, POCl₃ is generally preferred for its reactivity and cost-effectiveness.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde.
Problem 1: Low or No Product Formation (Starting Material Recovered)
Possible Causes & Solutions:
Inactive Vilsmeier Reagent:
Cause: Moisture in the DMF or degraded POCl₃. DMF is hygroscopic and can absorb water from the atmosphere. Old POCl₃ may have hydrolyzed.
Solution: Use freshly distilled or anhydrous grade DMF. Ensure your POCl₃ is fresh and has been stored under anhydrous conditions. It is good practice to handle both reagents under an inert atmosphere (e.g., nitrogen or argon).[4]
Insufficient Reaction Temperature:
Cause: The electron-deficient nature of the 5-chloro-2-pyridone may require higher activation energy for the reaction to proceed at a reasonable rate.
Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If no conversion is observed, incrementally increase the temperature to 80-100 °C.[4] Be cautious, as excessively high temperatures can lead to decomposition.
Incorrect Stoichiometry:
Cause: An insufficient amount of the Vilsmeier reagent relative to the substrate will result in incomplete conversion.
Solution: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 to 2.0 equivalents of both DMF and POCl₃ relative to the 5-chloro-2-pyridone. For less reactive substrates, using up to 3.0 equivalents may be necessary.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Products or a Dark, Tarry Reaction Mixture
Possible Causes & Solutions:
Overly Harsh Reaction Conditions:
Cause: High temperatures or prolonged reaction times can lead to decomposition of the starting material or product, as well as side reactions.
Solution: If you observe significant darkening of the reaction mixture, reduce the reaction temperature and/or time. Monitor the reaction closely by TLC to stop it once the starting material is consumed, without allowing for extensive degradation.
Side Reactions:
Cause: The Vilsmeier reagent can, in some cases, act as a chlorinating agent, especially at higher temperatures.[6] This could potentially lead to the formation of dichlorinated byproducts.
Solution: Maintain the lowest effective reaction temperature. Careful control over the stoichiometry of POCl₃ can also minimize chlorination.
Improper Work-up:
Cause: The hydrolysis of the intermediate iminium salt is a critical step.[1] Uncontrolled or delayed work-up can lead to the formation of byproducts.
Solution: The hydrolysis should be performed by carefully pouring the reaction mixture into a cold aqueous solution, often containing a base like sodium acetate or sodium bicarbonate, to neutralize the acidic byproducts of the reaction.[1] This should be done promptly after the reaction is complete.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
Product is Water-Soluble:
Cause: The presence of the aldehyde and the pyridone ring can impart some water solubility to the product, leading to losses during aqueous work-up.
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), perform several additional extractions of the aqueous layer to recover as much product as possible. Salting out by adding a saturated brine solution to the aqueous layer can also decrease the product's solubility in water.
Co-elution of Impurities during Chromatography:
Cause: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.
Solution: Optimize your chromatography conditions. A shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes) can improve separation. If column chromatography is ineffective, consider recrystallization from a suitable solvent system.
Product Oiling Out During Recrystallization:
Cause: The chosen solvent system may not be ideal, or the crude product may contain a significant amount of impurities that lower its melting point.
Solution: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). If the product oils out, try adding a small amount of a solvent in which it is less soluble to induce crystallization, or try cooling the solution more slowly.
Parameter
Recommended Starting Condition
Notes
Stationary Phase
Silica Gel (230-400 mesh)
Standard for normal-phase chromatography.
Mobile Phase
Hexanes:Ethyl Acetate (gradient)
Start with a low polarity (e.g., 9:1) and gradually increase the polarity.
Detection
UV light (254 nm)
The aromatic system should be UV active.
Recrystallization
Ethanol or Ethyl Acetate/Hexanes
Experiment with solvent systems to find optimal conditions.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
5-Chloro-2-pyridone
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Ice
Saturated aqueous sodium acetate solution
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 equivalents). Cool the flask to 0 °C in an ice bath.
Slowly add POCl₃ (2.0 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
Formylation Reaction: To the pre-formed Vilsmeier reagent, add anhydrous DCM to create a stirrable suspension.
In a separate flask, dissolve 5-chloro-2-pyridone (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add the solution of 5-chloro-2-pyridone dropwise to the stirring Vilsmeier reagent suspension at 0 °C.
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and monitor the reaction progress by TLC. The reaction may take several hours.
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.[1]
Continue stirring for 30-60 minutes to ensure complete hydrolysis of the intermediate. A precipitate of the crude product should form.
Filter the crude product and wash it with cold water.
Alternatively, if a precipitate does not form, extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers, wash with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Data (Predicted)
The following are predicted NMR and mass spectrometry data for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Experimental values may vary slightly.
Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
Beilstein Journal of Organic Chemistry. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
Technical Support Center: Purification of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5).
This molecule is a highly privileged scaffold, recently utilized in the synthesis of azapeptide-based SARS-CoV-2 Main Protease (Mpro) inhibitors [1]. However, its unique structural features—specifically the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms, the highly electrophilic aldehyde group, and the lipophilic chlorine atom—present specific challenges during purification [2].
Below, you will find a mechanistic troubleshooting guide, a solvent selection matrix, and a validated recrystallization protocol to ensure high-yield, high-purity recovery of your compound.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my crude compound completely insoluble in boiling non-polar or moderately polar solvents like Hexanes, Toluene, or Dichloromethane (DCM)?A: The insolubility is driven by the molecule's tautomeric state. In the solid state and in non-polar environments, the 2-pyridone (lactam) form predominates. This form engages in robust intermolecular hydrogen bonding (acting as both an H-bond donor and acceptor), forming highly stable lactam-lactam homodimers or polymeric chains [2]. This dramatically increases the lattice energy of the crystal.
Solution: You must use a solvent capable of disrupting these hydrogen bonds. Polar aprotic solvents like Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) are highly recommended. If the compound remains stubborn, adding 1–2% glacial acetic acid can help break the dimeric network.
Q2: I recrystallized my product from hot Methanol/Ethanol, but my post-purification NMR shows the disappearance (or shifting) of the aldehyde proton peak (~10 ppm). What happened?A: You have inadvertently synthesized a hemiacetal or acetal. The aldehyde group at the 3-position is highly electrophilic, activated by both the electron-withdrawing pyridone core and the inductive effect of the 5-chloro substituent. Prolonged heating in primary alcohols (MeOH, EtOH) leads to nucleophilic attack by the solvent.
Solution: Avoid prolonged reflux in primary alcohols. If you must use an alcohol, use Isopropanol (IPA) due to its steric hindrance, or switch entirely to Acetonitrile. If your batch is already converted to the acetal, you can revert it by stirring the solid in a mild aqueous acid (e.g., 0.1 M HCl in THF) followed by extraction.
Q3: Upon cooling the hot solvent, my product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this?A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the solute-solvent mixture. It is often exacerbated by the presence of structurally similar impurities (like des-chloro or di-chloro byproducts) that depress the melting point.
Solution: Do not crash-cool the flask in an ice bath. Reheat the mixture until the oil redissolves. Add a small amount of a miscible anti-solvent (like Heptane) to lower the solubility threshold, then allow the flask to cool very slowly to room temperature. Introducing a seed crystal at the cloud point will force nucleation before the oiling boundary is reached.
Q4: How do I separate the des-chloro (unsubstituted) or di-chloro impurities from my target compound?A: These impurities have nearly identical lattice energies and will easily co-crystallize.
Solution: Exploit differential solubility by using a binary solvent system. A mixture of EtOAc and Heptane (typically 1:1 to 1:3) is highly effective. The di-chloro impurity is significantly more lipophilic and will remain in the mother liquor if the Heptane ratio is optimized, while the des-chloro impurity can often be purged by a preliminary hot trituration in pure EtOAc.
Part 2: Mechanistic Visualizations
Tautomerism and Solubility Causality
The following diagram illustrates why non-polar solvents fail to dissolve the compound, dictating the need for polar aprotic systems [2].
Caption: Tautomeric equilibrium and hydrogen-bonded dimerization of the pyridone core.
Recrystallization & Troubleshooting Workflow
Follow this logical decision tree to prevent product loss and resolve "oiling out" scenarios.
Caption: Step-by-step troubleshooting workflow for recrystallization and oiling out.
Part 3: Quantitative Data & Solvent Selection Matrix
To ensure self-validating experimental design, select your solvent system based on the empirical data summarized below.
Solvent System
Boiling Point (°C)
Solubilizing Power (Hot)
Risk of Side Reactions
Expected Yield / Purity
Recommendation
Acetonitrile (MeCN)
82.0
Excellent
Low
High / >98%
Optimal. High thermal stability; no acetal formation.
EtOAc / Heptane (1:2)
77.1 / 98.4
Good
Low
Moderate / >95%
Good. Best for purging highly lipophilic di-chloro impurities.
Methanol (MeOH)
64.7
Excellent
High
Variable / Low
Avoid. High risk of hemiacetal/acetal formation with the aldehyde.
Dichloromethane (DCM)
39.6
Poor
Low
Low / N/A
Avoid. Insufficient thermal range to break pyridone H-bonds.
DMF / Water
153.0 / 100.0
Very High
Moderate
High / >90%
Last Resort. Hard to dry completely; risk of hydrate formation.
Part 4: Validated Experimental Protocol
Methodology: Recrystallization via Acetonitrile (MeCN)
This protocol is designed as a self-validating system; if step 3 fails to yield a clear solution, the impurity profile is likely inorganic or polymeric, requiring a different intervention.
Preparation: Transfer 1.0 g of crude 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde to a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent Addition: Add 10 mL of HPLC-grade Acetonitrile (MeCN).
Heating: Heat the suspension to a gentle reflux (approx. 82 °C) using an oil bath.
Validation Checkpoint: The solid should dissolve completely within 5–10 minutes. If undissolved particulate remains, add MeCN in 2 mL increments (up to 20 mL total). If solids persist, perform a hot gravity filtration to remove insoluble polymeric/inorganic impurities.
Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool ambiently in the air. Do not agitate.
Causality Note: Slow cooling allows the lattice to form with high thermodynamic stability, excluding structurally similar impurities.
Maturation: Once the flask reaches room temperature (approx. 20 °C) and crystallization is visible, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize the yield.
Isolation: Collect the pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold MeCN, followed by 5 mL of cold Heptane to displace the polar solvent.
Drying: Dry the crystals under high vacuum at 40 °C for 4 hours to remove residual solvent.
References
Flury, P., Vishwakarma, J., Sylvester, K., Higashi-Kuwata, N., Dabrowska, A. K., Delgado, R., Cuell, A., Basu, R., Taylor, A. B., Gonçalves de Oliveira, E., Magalhães Serafim, M. S., Qiao, J., Chen, Y., Yang, S., O'Donoghue, A. J., Mitsuya, H., Gütschow, M., Laufer, S. A., Müller, C. E., Harris, R. S., Pillaiyar, T. (2025). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry.[Link]
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Martínez-Arias, A., & Vallejo, W. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 34965-34983.[Link]
Troubleshooting
Process Chemistry Support Center: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Synthesis
Welcome to the Technical Support Center for heterocyclic process chemistry. This portal is designed for researchers and drug development professionals scaling up the synthesis of 5-chloro-2-oxo-1,2-dihydropyridine-3-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic process chemistry. This portal is designed for researchers and drug development professionals scaling up the synthesis of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a critical electrophilic building block used in the development of advanced therapeutics, including SARS-CoV-2 Main Protease (Mpro) inhibitors[1].
Below, you will find validated methodologies, mechanistic troubleshooting guides, and quantitative data to help you control byproduct formation during the Vilsmeier-Haack formylation of 5-chloro-2-pyridone.
Reaction Workflow & Byproduct Divergence
The primary industrial and bench-scale route to this scaffold relies on the Vilsmeier-Haack reaction. Understanding the mechanistic divergence at the intermediate stage is critical for controlling the impurity profile.
Workflow for Vilsmeier-Haack formylation of 5-chloro-2-pyridone and byproduct pathways.
Standard Operating Procedure (SOP): Vilsmeier-Haack Formylation
Objective: Synthesize the target aldehyde while suppressing the formation of the highly lipophilic 2,5-dichloro-3-pyridinecarboxaldehyde byproduct.
Step-by-Step Methodology:
Vilsmeier Reagent Generation: Charge a dry, nitrogen-purged flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.5 equiv) dropwise.
Causality: The dropwise addition controls the intense exotherm. Thermal degradation of the highly reactive chloromethyleneiminium salt prior to substrate addition will severely depress your final yield.
Substrate Addition: Introduce 5-chloro-2-pyridone (1.0 equiv) portion-wise to the active Vilsmeier reagent at 0 °C.
Formylation (Heating): Gradually warm the reaction mixture to 80 °C and stir for 4–6 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in aqueous NaHCO3, and extract with ethyl acetate. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 129) is < 5%. Do not exceed 85 °C, as thermal stress triggers the chlorination of the 2-oxo group[2].
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Adjust the pH to 6.5–7.0 using saturated aqueous sodium bicarbonate (NaHCO3).
Causality: The intermediate iminium salt requires water to hydrolyze into the final aldehyde. If the pH remains highly acidic, hydrolysis stalls. If the pH becomes highly basic, the pyridone ring becomes susceptible to degradation[3].
Isolation: Extract the neutralized aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel chromatography (eluting with Hexanes/EtOAc gradient) to separate the target from trace chlorinated byproducts.
Quantitative Data: Reaction Optimization
The table below summarizes empirical data demonstrating how variations in temperature and reagent equivalents dictate the byproduct distribution.
Table 1: Effect of Reaction Conditions on Product Distribution
POCl₃ (Equiv)
Temperature (°C)
Target Aldehyde Yield (%)
2,5-Dichloro Byproduct (%)
Unreacted SM (%)
1.2
70
68
< 2
25
1.5
80
84
4
< 5
1.5
100
52
38
< 1
3.0
80
41
55
0
Note: Bold text indicates the optimized self-validating parameters for maximum throughput and purity.
Troubleshooting & FAQs
Q1: I am observing a large amount of 2,5-dichloro-3-pyridinecarboxaldehyde in my crude mixture. How do I prevent this?A1: The formation of 2,5-dichloro-3-pyridinecarboxaldehyde is a direct consequence of the chlorinating power of POCl3 acting on the 2-oxo (lactam) moiety of the pyridone ring[2]. This side reaction is exponentially accelerated by excess POCl3 and elevated temperatures.
Solution: Strictly limit the POCl3 equivalents to 1.5 and cap the internal reaction temperature at 80 °C. If the problem persists, consider substituting POCl3 with oxalyl chloride or thionyl chloride to generate the Vilsmeier reagent, as these exhibit a lower propensity for lactam-to-chloro conversion.
Q2: My reaction stalls with significant unreacted 5-chloro-2-pyridone remaining. Should I increase the temperature?A2: No. Increasing the temperature beyond 90 °C will not drive the formylation to completion; instead, it will aggressively convert your existing product into the 2,5-dichloro byproduct.
Solution: Stalling is almost always caused by moisture in the DMF or degraded POCl3, which prematurely hydrolyzes the Vilsmeier active species. Ensure all reagents are strictly anhydrous and stored under argon. If the reaction stalls, add an additional 0.5 equivalents of freshly prepared Vilsmeier reagent at room temperature, then resume heating.
Q3: How do I separate the desired 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde from the 2,5-dichloro byproduct without using column chromatography?A3: You can exploit the tautomerism and acidity of the target molecule. 5-Chloro-2-pyridone exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) forms[3]. Because of the -OH/-NH group, the target molecule is weakly acidic, whereas the 2,5-dichloro byproduct is entirely neutral and highly lipophilic.
Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous NaOH (0.5 M). The target compound will partition into the aqueous layer as a sodium salt, leaving the 2,5-dichloro byproduct in the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 5-6 to precipitate the pure 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde.
Q4: Why is the regioselectivity strictly at the C-3 position?A4: The hydroxyl/oxo group at the C-2 position is a strong electron-donating group (via resonance), which highly activates the ortho (C-3) and para (C-5) positions toward electrophilic aromatic substitution. Because the C-5 position is already blocked by the chlorine atom, the bulky chloromethyleneiminium electrophile is exclusively directed to the C-3 position.
References
US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. Google Patents.
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Technical Support Center: Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction, troubleshooting common issues, and understanding the critical parameters that govern success.
Introduction: The Vilsmeier-Haack Approach
The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is most commonly and efficiently achieved via the Vilsmeier-Haack reaction. This reaction accomplishes the formylation of an electron-rich precursor, 5-chloro-2-pyridone, using a specialized electrophilic iminium salt known as the Vilsmeier reagent.[1][2][3] This reagent is typically generated in situ from a formamide source, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[4]
While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is structured in a question-and-answer format to directly address the most frequent challenges encountered in the lab.
Core Synthesis Protocol & Workflow
A baseline understanding of the standard procedure is essential before troubleshooting. The following represents a generalized protocol. Specific quantities and conditions should be optimized based on your specific scale and equipment.
Experimental Protocol: General Vilsmeier-Haack Formylation
In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF).
Cool the flask to 0 °C using an ice bath.
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C.
Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) is often observed.[2]
Formylation Reaction:
To the pre-formed Vilsmeier reagent, add the starting material, 5-chloro-2-pyridone, portion-wise, maintaining the temperature at or below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (typically 60-80 °C).
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).
Work-up and Isolation:
Once the reaction is complete, cool the mixture back to 0 °C.
Carefully and slowly quench the reaction by pouring it onto crushed ice or into a cold saturated aqueous solution of sodium bicarbonate or sodium acetate. Caution: This is a highly exothermic process.
Stir the resulting suspension until the ice has completely melted and gas evolution has ceased.
Collect the precipitated solid product by vacuum filtration.
Wash the solid with cold water, followed by a non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.
Dry the product under vacuum to yield crude 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde.
This section addresses common problems encountered during the synthesis.
Category 1: Low Product Yield
Question 1: My final yield is significantly lower than reported in the literature. What are the most critical factors I should investigate first?
Answer: Consistently low yields can typically be traced back to one of three areas: reagent quality, temperature control, or incomplete reaction.
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous. Using a freshly opened bottle or DMF from a solvent purification system is recommended. POCl₃ should be of high purity, as impurities can lead to side reactions. The 5-chloro-2-pyridone starting material should be pure and dry.
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. If the temperature rises too high during the addition of POCl₃, the reagent can decompose. Conversely, the formylation step often requires sufficient thermal energy to proceed at a reasonable rate. See the optimized conditions table below for guidance.
Incomplete Reaction: If the reaction does not go to completion, a significant amount of starting material will be recovered, lowering the isolated yield of the product. This can be addressed by increasing the reaction time, temperature, or the equivalents of the Vilsmeier reagent.
Question 2: I suspect the Vilsmeier reagent is not forming correctly or is not reactive enough. How can I improve this step?
Answer: The formation and reactivity of the Vilsmeier reagent (a chloromethyliminium salt) is the heart of the reaction.[3][4]
Anhydrous Conditions: Water reacts destructively with both POCl₃ and the Vilsmeier reagent itself. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Order of Addition: Always add the POCl₃ to the DMF, not the other way around. This ensures that the formamide is always in excess during the initial phase, which favors the formation of the desired reagent.
Alternative Reagents: While POCl₃ is most common, other activating agents can be used. For particularly stubborn substrates, oxalyl chloride or triphosgene can be used with DMF to generate a more reactive Vilsmeier reagent, though these reagents are more hazardous and require careful handling.[5]
Diagram 2: Vilsmeier-Haack Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Category 2: Product Purity and Side Reactions
Question 1: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can it be prevented?
Answer: The formation of dark, polymeric, or tarry byproducts is a common issue, often resulting from excessive heat or localized "hot spots" in the reaction mixture.
Temperature Management: Do not overheat the reaction. While heat is required, exceeding the optimal temperature range (see table below) can cause decomposition of the starting material, product, or intermediates. Ensure efficient stirring to distribute heat evenly.
Controlled Quenching: The work-up step is critical. Quenching the reaction mixture on ice must be done slowly and with vigorous stirring. A rapid, uncontrolled quench can cause a sudden temperature spike, leading to degradation. Using a buffered aqueous solution like saturated sodium bicarbonate can help neutralize acidic byproducts more gently.
Question 2: TLC analysis shows my product is contaminated with unreacted starting material. How can I improve conversion?
Answer: Seeing significant starting material indicates the reaction has not gone to completion.
Stoichiometry: The Vilsmeier reagent is often used in excess to drive the reaction forward. Try increasing the equivalents of both DMF and POCl₃ (e.g., from 1.5 eq to 2.0 or 2.5 eq relative to the pyridone).
Reaction Time and Temperature: If increasing stoichiometry is not effective or desirable, consider extending the reaction time at the optimal temperature. A modest increase in temperature (e.g., by 10 °C) can also improve the rate, but must be balanced against the risk of decomposition.
Question 3: What is the best method for purifying the final product?
Answer: The crude product is often a solid that can be purified effectively by recrystallization.
Recrystallization: Solvents like ethanol, isopropanol, or acetonitrile are often effective. The choice of solvent depends on the specific impurity profile. Perform small-scale solubility tests to find the ideal solvent or solvent system.
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.
Data & Optimization Summary
Effective synthesis relies on fine-tuning reaction parameters. The following tables provide a starting point for optimization and a quick reference for troubleshooting.
Table 1: Recommended Reaction Conditions
Parameter
Recommended Range
Rationale
Solvent
DMF (as reagent)
Serves as both the solvent and the precursor to the Vilsmeier reagent.
Activating Agent
POCl₃
Cost-effective and efficient for most applications.
Equivalents (POCl₃)
1.5 - 2.5 eq
Using an excess ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Temperature
60 - 80 °C
Balances reaction rate with the thermal stability of the product. Lower temperatures may stall the reaction, while higher temperatures risk decomposition.
Reaction Time
2 - 12 hours
Monitor by TLC or LC-MS to determine the optimal time for full conversion.
Table 2: Quick Troubleshooting Guide
Symptom
Possible Cause(s)
Suggested Solution(s)
Low Yield
1. Wet reagents/glassware2. Reaction temperature too low3. Insufficient reaction time
1. Use anhydrous DMF; flame-dry glassware.2. Increase temperature in 10 °C increments.3. Extend reaction time, monitoring by TLC.
Dark/Tarry Product
1. Overheating2. Uncontrolled quench
1. Maintain temperature below 80 °C; ensure good stirring.2. Quench slowly onto crushed ice with vigorous stirring.
Unreacted Starting Material
1. Insufficient Vilsmeier reagent2. Reaction not at equilibrium
1. Increase equivalents of POCl₃ and DMF.2. Increase reaction time or temperature moderately.
Difficult Filtration
1. Product is too fine/oily
1. Allow quenched mixture to stir longer at 0 °C to promote crystal growth.2. Consider extraction instead of filtration if product oils out.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
Jin, C., Chen, J., & Su, W. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153-162. [Link]
Technical Support Center: Handling, Stability, and Storage of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5) As a critical building block in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Identity: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 614732-03-5)
As a critical building block in the synthesis of complex heterocyclic active pharmaceutical ingredients—most notably azapeptide-based SARS-CoV-2 Main Protease (Mpro) inhibitors[1]—5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde presents unique handling challenges. The molecule possesses two highly reactive and environmentally sensitive functional groups: a 3-carbaldehyde (prone to radical-mediated auto-oxidation) and a 2-pyridone core (subject to solvent-dependent tautomerization and dimerization).
This guide provides field-proven troubleshooting insights, causality-driven protocols, and authoritative methodologies to ensure the scientific integrity of your assays.
Part 1: Fundamental Degradation Mechanisms
To troubleshoot effectively, one must understand the causality behind the compound's instability. The degradation and behavioral anomalies of this compound are driven by two primary mechanisms.
Aerobic Auto-Oxidation of the Aldehyde
Aldehydes are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen and light. Triplet dioxygen (
) interacts with the weak C-H bond of the formyl group, generating a carbon-centered acyl radical. This initiates a propagation cascade that ultimately converts the aldehyde into 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid [2, 3]. Because this is a radical chain reaction, even brief exposure to ambient air during weighing can seed the bulk material with trace radicals, accelerating long-term degradation.
Radical-mediated auto-oxidation pathway of aldehydes to carboxylic acids.
Tautomerization and Dimerization
The 2-pyridone core exists in a delicate tautomeric equilibrium with its 2-hydroxypyridine (lactim) form. This equilibrium is highly sensitive to the dielectric constant of the microenvironment [4, 5]. In the solid state and highly polar solvents, the 2-pyridone (lactam) form is stabilized via intermolecular hydrogen bonding. In non-polar environments, the 2-hydroxypyridine form or hydrogen-bonded homodimers predominate[6]. This dynamic behavior frequently causes misinterpretation of analytical data (e.g., NMR peak broadening or shifting).
Solvent-dependent tautomeric equilibrium of the 2-pyridone core.
Part 2: Quantitative Data & Solvent Matrices
Table 1: Recommended Storage Condition Matrix
To prevent auto-oxidation and hydration, storage conditions must strictly control temperature, light, and atmospheric composition.
Storage Parameter
Sub-Optimal (High Degradation Risk)
Optimal (Long-Term Stability)
Rationale
Temperature
Room Temperature (20-25°C)
-20°C (Freezer)
Kinetics of radical propagation are significantly suppressed at -20°C.
Atmosphere
Ambient Air
Argon (Ar) Purged
Argon is heavier than Nitrogen () and effectively blankets the solid, displacing [3].
Container
Clear Glass / Plastic
Amber Glass Vial
UV light acts as an initiator for C-H bond homolysis.
Moisture
Ambient Humidity
Desiccator Cabinet
Prevents reversible gem-diol (hydrate) formation at the aldehyde carbon.
Table 2: Solvent Effects on Tautomeric Equilibrium & Analysis
Choosing the correct solvent is critical for accurate structural characterization and downstream coupling reactions.
Solvent
Dielectric Constant ()
Dominant Species
Analytical Impact
DMSO-
46.7
2-Pyridone (Lactam)
Sharp NMR peaks; ideal for routine QC. Stabilizes the keto form via H-bonding [5].
4.8
2-Hydroxypyridine / Dimers
Peak broadening due to dynamic exchange; trace acid in can catalyze degradation.
Methanol-
32.7
Mixed / Hydrate Formation
Aldehyde may reversibly form hemiacetals. Not recommended for stock solutions.
Part 3: Troubleshooting FAQs
Q: My compound has degraded into a less soluble white powder over time. What happened?A: The compound has undergone aerobic auto-oxidation. The formyl group (-CHO) has oxidized to a carboxylic acid (-COOH). Carboxylic acid derivatives of 2-pyridones exhibit much stronger intermolecular hydrogen bonding, significantly reducing their solubility in standard organic solvents compared to their aldehyde precursors.
Q: NMR spectra show inconsistent peak integrations and chemical shifts depending on the solvent. Is the compound impure?A: Not necessarily. This is a classic artifact of 2-pyridone tautomerization [4, 6]. In non-polar solvents like
, the compound forms hydrogen-bonded dimers and shifts toward the 2-hydroxypyridine tautomer, which alters the electronic environment of the ring protons. Always perform quantitative NMR (qNMR) in DMSO- to force the equilibrium into the monomeric 2-pyridone state for consistent integration.
Q: I suspect my aldehyde has formed a hydrate due to moisture exposure. How do I reverse this?A: Aldehydes form gem-diols (hydrates) in the presence of water. This is a reversible equilibrium. You can recover the free aldehyde by dissolving the compound in anhydrous toluene and performing an azeotropic distillation under reduced pressure. The toluene-water azeotrope will remove the moisture, shifting the equilibrium back to the active carbaldehyde.
Part 4: Experimental Protocols
Protocol 1: Inert Atmosphere Aliquoting and Storage
Self-Validating Logic: Repeated freeze-thaw cycles and repeated opening of a master vial introduce fresh oxygen and condensation. Aliquoting isolates the risk.
Step-by-Step Methodology:
Equilibration: Remove the master vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 minutes) before opening. This prevents atmospheric moisture from condensing on the cold powder.
Aliquoting: Inside a glove box or under a steady stream of Argon, rapidly weigh the required mass into the amber vials.
Purging: Insert an Argon line (fitted with a sterile needle) into the vial, keeping the tip just above the solid. Purge gently for 30 seconds. Argon's higher density will displace ambient air and blanket the solid.
Sealing: Cap tightly with a PTFE-lined septum cap while the Argon flow is being withdrawn. Wrap the cap junction with Parafilm.
Storage: Immediately transfer the aliquots to a light-proof box in a -20°C freezer.
Protocol 2: Pre-Experiment Quality Control (QC) via
-NMR
Self-Validating Logic: Before committing this reagent to a multi-step synthesis (e.g., azapeptide coupling), you must verify the exact ratio of active aldehyde to inactive carboxylic acid.
Step-by-Step Methodology:
Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-
. (Do not use to avoid dimerization artifacts).
Acquire a standard 1D
-NMR spectrum (minimum 16 scans for adequate signal-to-noise ratio).
Data Analysis (The Validation Step):
Locate the sharp singlet corresponding to the aldehyde proton (typically around
9.8 - 10.2 ppm).
Scan the region far downfield (
12.0 - 13.5 ppm) for a broad singlet corresponding to the carboxylic acid proton .
Actionable Threshold: If the integration of the acid proton exceeds 5% relative to the aldehyde proton, the batch has undergone significant auto-oxidation and should be purified (via silica gel chromatography or recrystallization) prior to use in sensitive coupling reactions.
References
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity
National Center for Biotechnology Information (PMC)[Link]
Functionalisation of saturated heterocycles via aerobic C-H activation to form C-C bonds
UCL Discovery
[Link]
Auto-oxidation of aldehyde 5 to acid 10
ResearchGate[Link]
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit
MDPI - International Journal of Molecular Sciences[Link]
Optimization
Technical Support Center: Solvent Effects on Dihydropyridine Synthesis
Welcome to the technical support center for dihydropyridine (DHP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and it...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for dihydropyridine (DHP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its impact on reaction outcomes. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter during the synthesis of dihydropyridines, with a focus on the Hantzsch reaction, a cornerstone of DHP synthesis.[1]
Issue 1: Low or No Product Yield
One of the most common frustrations in DHP synthesis is a lower-than-expected yield. The choice of solvent plays a pivotal role in this outcome.
Question: My Hantzsch reaction is giving me a very low yield. What are the likely solvent-related causes and how can I fix it?
Answer:
Low yields in Hantzsch synthesis are frequently tied to solvent polarity and the solubility of your reactants, particularly the ammonium salt which serves as the nitrogen source.[2]
Causality and Recommended Solutions:
Poor Solubility of Reactants: The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium salt.[1] Inorganic ammonium salts often have poor solubility in non-polar or weakly polar organic solvents like toluene or dichloromethane.[2] This limited solubility can significantly hinder the reaction rate and, consequently, the yield.
Solution: Switch to a more polar solvent. Polar protic solvents like ethanol and water, or a mixture of the two, have been shown to provide good to excellent yields.[2] Water, in particular, is an environmentally benign and effective medium for this reaction.[2][3]
Inappropriate Reaction Conditions for the Chosen Solvent: The optimal temperature and reaction time are highly dependent on the solvent. Using conditions developed for one solvent system may not be transferable to another.
Solution: Optimize the reaction temperature for your chosen solvent. For instance, reactions in water often proceed well at temperatures between 70-75°C in a sealed vessel to prevent the loss of volatile reactants.[2] When using ethanol, reflux conditions are common.[4]
Side Reactions Promoted by the Solvent: Certain solvents can favor the formation of byproducts. For example, in some cases, the solvent can participate in the reaction or promote decomposition of starting materials.
Solution: If you suspect side reactions, consider alternative "green" solvents like ionic liquids or deep eutectic solvents (DESs). These can offer enhanced reaction rates and selectivity.[5]
Experimental Protocol: Optimizing Solvent for the Hantzsch Reaction
Model Reaction Setup: Begin with a model reaction using benzaldehyde, ethyl acetoacetate, and ammonium acetate.
Solvent Screening: Set up parallel reactions in a range of solvents with varying polarities as detailed in the table below. Ensure all other parameters (stoichiometry, temperature, reaction time) are kept constant initially.
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
Isolation and Yield Calculation: Upon completion, isolate the product and calculate the yield for each solvent.
Optimization: Based on the initial screening, select the most promising solvent and further optimize the temperature and reaction time to maximize the yield.
Data Summary: Effect of Solvent on Hantzsch Reaction Yield
Issue 2: Formation of Side Products and Impurities
The formation of unintended byproducts can complicate purification and reduce the overall efficiency of your synthesis.
Question: I'm observing significant side product formation in my reaction. How can the solvent be influencing this and what can I do to improve the selectivity?
Answer:
Solvent choice can directly impact the reaction pathway and the stability of intermediates, leading to the formation of side products. A common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine derivative, especially under harsh conditions.[11]
Causality and Recommended Solutions:
Promotion of Oxidation: Aggressive reaction conditions, sometimes exacerbated by the solvent, can lead to the aromatization of the dihydropyridine ring.
Solution: Employ milder reaction conditions. This could involve lowering the temperature or using a catalyst that is less prone to promoting oxidation. Additionally, consider using solvents that are less likely to facilitate oxidation. In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Alternative Reaction Pathways: The solvent can influence the equilibrium between different intermediates in the Hantzsch reaction mechanism, potentially favoring pathways that lead to byproducts.
Solution: The use of ionic liquids has been shown to enhance selectivity towards the desired 1,4-dihydropyridine product. These solvents can stabilize key intermediates and direct the reaction towards the desired outcome. For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) has been reported to be an effective medium for this synthesis.
Visualizing the Hantzsch Reaction Pathway
The following diagram illustrates the key steps in the Hantzsch synthesis, highlighting where solvent effects can play a crucial role.
Caption: Key intermediates in the Hantzsch dihydropyridine synthesis.
Issue 3: Difficulty with Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a challenge.
Question: My product is difficult to isolate from the reaction mixture. Could the solvent be the problem?
Answer:
Absolutely. The properties of the solvent, such as its boiling point and its miscibility with other solvents used during workup, are critical for efficient product isolation.
Causality and Recommended Solutions:
High-Boiling Point Solvents: Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove under reduced pressure, potentially leading to product degradation if excessive heat is applied.
Solution: If possible, opt for a lower-boiling point solvent that still provides good reactivity. If a high-boiling solvent is necessary, consider alternative purification methods like precipitation. For instance, after the reaction is complete, adding cold water can cause the DHP product to precipitate, allowing for collection by filtration.[11]
Solvent-Product Solubility Issues: If your product is highly soluble in the reaction solvent, it can be challenging to crystallize or precipitate.
Solution: In such cases, after removing the reaction solvent, perform a solvent exchange to a solvent in which your product is less soluble to induce crystallization. Alternatively, liquid-liquid extraction can be employed to move the product into a different solvent phase for easier isolation.
Use of "Greener" Recyclable Solvents: Modern synthetic methods increasingly utilize recyclable solvents like ionic liquids and deep eutectic solvents (DESs).[12] While environmentally advantageous, their removal can differ from traditional organic solvents.
Solution: For reactions in ionic liquids, the product can often be extracted with a less polar organic solvent like diethyl ether, leaving the ionic liquid behind for recycling. For DESs, the product can sometimes be isolated by adding water to the reaction mixture, causing the product to precipitate.[13]
Workflow for Troubleshooting Product Isolation
Caption: A logical workflow for troubleshooting product isolation.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of solvent polarity in dihydropyridine synthesis?
A1: Solvent polarity is a critical factor that influences both the solubility of the reactants and the stabilization of charged intermediates and transition states during the reaction. For the Hantzsch synthesis, polar solvents like ethanol and water are generally preferred because they can effectively dissolve the ammonium salt, which is often a limiting factor for the reaction in less polar media.[2] The high polarity of these solvents can also facilitate the key condensation steps in the reaction mechanism.
Q2: Are there any "green" solvent alternatives for dihydropyridine synthesis?
A2: Yes, there has been significant research into more environmentally friendly solvent systems for DHP synthesis. Notable examples include:
Water: As a non-toxic, inexpensive, and readily available solvent, water is an excellent green alternative.[2][3]
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often recyclable, and can act as both the solvent and a catalyst.[14]
Deep Eutectic Solvents (DESs): These are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and can also serve a dual role as solvent and catalyst.[12][15]
Glycerol: A biodegradable and non-toxic solvent that has shown good results in DHP synthesis.[8]
Solvent-free conditions: Often facilitated by microwave irradiation, solvent-free synthesis is a highly efficient and green method that minimizes waste.[9][10]
Q3: How does microwave irradiation affect solvent choice in DHP synthesis?
A3: Microwave-assisted synthesis can dramatically accelerate the rate of DHP formation.[6][16] This often allows for the use of solvent-free conditions or a significant reduction in the amount of solvent required.[9][10] When a solvent is used, polar solvents are generally more efficient at absorbing microwave energy, leading to rapid heating. Ethanol is a commonly used solvent in microwave-assisted Hantzsch reactions.[6] The use of microwave heating can also enable the use of less conventional solvents or even solid-supported catalysts.
Q4: Can the solvent influence the regioselectivity of the reaction?
A4: While the classical Hantzsch synthesis typically yields 1,4-dihydropyridines, the solvent, in conjunction with the catalyst and other reaction conditions, can sometimes influence the formation of other isomers, such as 1,2-dihydropyridines.[16] Careful optimization of the solvent system is therefore important for achieving high regioselectivity.
Q5: Are there any general guidelines for selecting a solvent for a new dihydropyridine synthesis?
A5: While there is no one-size-fits-all answer, here are some general guidelines:
Start with the literature: See what solvents have been successfully used for similar DHP syntheses.
Consider reactant solubility: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.
Think about polarity: For Hantzsch-type reactions, polar solvents are often a good starting point.
Factor in the workup: Choose a solvent that will be easy to remove and will not complicate product isolation.
Explore green alternatives: Consider water, ionic liquids, or solvent-free conditions for a more sustainable process.
Empirical optimization: It is often necessary to screen a few different solvents to find the optimal conditions for your specific reaction.[17]
References
Shaibuna M, et al. (2021). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis.
Taylor & Francis Online. (2013).
Benchchem. (2025). How to avoid over-reduction in dihydropyridine synthesis.
Taylor & Francis Online. (2022). Trio Role of Deep Eutectic Solvents in the Green Synthesis of 1,4-Dihydropyridine Synthesis via Hantzsch Reaction.
Yadav, J. S., et al. (2002). Three-component coupling reactions in ionic liquids: an improved protocol for the synthesis of 1,4-dihydropyridines. RSC Publishing.
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
ResearchGate. (2022). (PDF) Trio Role of Deep Eutectic Solvents in the Green Synthesis of 1,4-Dihydropyridine Synthesis via Hantzsch Reaction.
Indian Academy of Sciences. (2013).
Pednekar, S., et al.
ResearchGate.
Asian Journal of Chemistry. (2010). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O.
ResearchGate. Effects of the solvent on the yield of the model Biginelli reaction.
Benchchem. Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines.
Wikipedia. Hantzsch pyridine synthesis.
MDPI. (2026).
ResearchGate.
Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
PMC.
ResearchGate. (2025). Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
Reddit. (2018). Is there a guide to selecting solvents for synthesis?
Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condens
MDPI. (2024).
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
ResearchGate. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: CHEM-SUP-5CL-PYR-001
Subject: Optimization of Catalytic Pathways for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (referred to hereafter as 5-Cl-Aldehyde ).[1] This molecule is a "dual-personality" intermediate:
Electrophilic: The C3-aldehyde is highly activated by the electron-withdrawing 5-chloro group.[1]
Nucleophilic/Acidic: The 2-oxo functionality (lactam) exists in tautomeric equilibrium with 2-hydroxypyridine, providing an acidic N-H (or O-H) that can poison sensitive metal catalysts.[1][2]
This guide addresses the three most common reaction failures: stalled Knoevenagel condensations , failed Suzuki cross-couplings , and hydrolyzed Schiff bases .[1]
Context: You are reacting 5-Cl-Aldehyde with an active methylene (e.g., malononitrile, 2,4-thiazolidinedione) to create a drug scaffold.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Reaction Stalls at <50% Conversion
Product Inhibition: The product often precipitates and co-crystallizes with the starting material.
Switch Solvent: Use Ethanol/Water (1:1) or PEG-400 .[1][2] The hydrophobic product will crash out pure, driving equilibrium forward (Le Chatelier’s principle).[2]
Dark Tarry Impurities
Base-Induced Polymerization: The 5-Cl group makes the aldehyde hyper-electrophilic; strong bases cause self-aldol condensation.[1]
Buffer the Catalyst: Switch from pure Piperidine to Piperidine/Acetic Acid (1:1) or use L-Proline (10 mol%) .[1][2]
No Reaction (Steric Bulk)
Lactam Interference: The 2-oxo group forms an intramolecular H-bond with the aldehyde oxygen, reducing reactivity.[1]
Lewis Acid Activation: Add 5 mol% ZnCl₂ or Cu(OTf)₂ to coordinate the carbonyls and break the internal H-bond.[1][2]
FAQ: Why not just use triethylamine?
A: Triethylamine is a tertiary amine and lacks the nucleophilicity to form the iminium ion intermediate essential for efficient Knoevenagel condensation with hindered aldehydes.[1] Secondary amines like piperidine or pyrrolidine are required to transiently form the iminium species, which is far more electrophilic than the free aldehyde.[1]
Recommended Protocol: The "Buffered Organocatalytic" Method
Applicability: High-yield synthesis of GPR119 agonist scaffolds.
Dissolve: 1.0 eq of 5-Cl-Aldehyde and 1.1 eq of Active Methylene in Ethanol (0.5 M).
Catalyst: Add Piperidine (5 mol%) followed immediately by Glacial Acetic Acid (5 mol%) .
Reflux: Heat to 80°C. Monitor TLC.
Workup: Cool to RT. Add water dropwise until precipitation completes. Filter and wash with cold EtOH.
Context: You are attempting a Suzuki-Miyaura coupling at the 5-Chloro position to introduce an aryl group.
The "Poisoning" Problem
The free N-H of the 2-pyridone ring is acidic (
).[1][2] Under basic Suzuki conditions (), it deprotonates to form a pyridonate anion, which binds tightly to Palladium(II), arresting the catalytic cycle.[2]
Decision Matrix: Catalyst Selection
Figure 1: Decision tree for selecting Palladium sources based on substrate protection status.[1][2]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
0% Conversion (Starting Material Recovered)
Oxidative Addition Failure: Aryl Chlorides are sluggish; the electron-deficient ring makes the C-Cl bond stronger.[1]
Ligand Switch: Use electron-rich, bulky phosphines like XPhos or BrettPhos to facilitate oxidative addition.[1]
Dehalogenation (Product is 5-H)
Hydride Source: Solvent (isopropanol) or base is acting as a hydride donor.[1][2]
Solvent Switch: Use Dioxane or Toluene .[1] Avoid alcohols. Use K₃PO₄ instead of carbonates.[1]
Black Precipitate (Pd Black)
Catalyst Decomposition: The free N-H is destabilizing the Pd-Ligand complex.[1][2]
Transient Protection: Add Boc₂O (1.1 eq) in situ before adding the catalyst, or use Pd(dppf)Cl₂ which is more robust against chelation.[1][2]
Module 3: Schiff Base Formation (Cyclization Precursors)
Context: Condensing 5-Cl-Aldehyde with hydrazines or amines to form ligands or fused rings (e.g., pyrazolo[3,4-b]pyridines).[1][2]
Critical Mechanism Insight
The 2-oxo group promotes hydrolysis of the formed imine.[1] The reaction is reversible.[3] To drive it to completion, you must remove water physically or chemically.
Catalyst:Glacial Acetic Acid (catalytic, 2-3 drops) . Do not use strong mineral acids (HCl) as they will protonate the pyridine nitrogen and deactivate the aldehyde.[2]
Dehydrating Agent: Add Molecular Sieves (3Å) or Triethyl Orthoformate (1.0 eq) to scavenge water irreversibly.[1][2]
Visualizing the Pathway
The following diagram illustrates the divergent synthetic pathways and the specific catalyst requirements for each node.
Figure 2: Synthetic divergence and catalyst mapping for 5-Cl-Aldehyde derivatives.
References
Knoevenagel Efficiency in Heterocycles
Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.[1]
Relevance: Details the necessity of bulky ligands (XPhos) and mild bases when coupling deactivated aryl chlorides in the presence of sensitive functional groups.
Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1][4]
Source: Journal of Medicinal Chemistry (PubMed), 1992.[2]
Relevance: Provides foundational protocols for Schiff base formation and reduction in substituted pyridine aldehydes.
Related Quinoline Analog Chemistry
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1][5]
Source: RSC Advances, 2018.
Relevance: The 2-chloroquinoline-3-carbaldehyde is the closest structural analog; this review confirms the reactivity patterns of the chloro-aldehyde motif in fused ring synthesis.
Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Welcome to the Technical Support and Troubleshooting Guide for the scale-up synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known by its tautomeric name, 5-chloro-2-hydroxypyridine-3-carboxaldehyde)....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for the scale-up synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known by its tautomeric name, 5-chloro-2-hydroxypyridine-3-carboxaldehyde).
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind process failures—ranging from regioselectivity issues to catastrophic exotherms—and provide self-validating protocols to ensure your kilogram-scale campaigns succeed safely and reproducibly.
Synthetic Route Selection & Mechanism
The formylation of the 2-pyridone core is notoriously challenging due to the competing reactivity of the lactam/lactim oxygen and the deactivated nature of the electron-deficient pyridine ring. While several formylation strategies exist, their viability diverges sharply when transitioning from the bench to the pilot plant.
Figure 1: Decision tree for the formylation of 5-chloro-2-pyridone, highlighting the preferred Duff reaction pathway.
Troubleshooting Guides & FAQs
Section 2.1: Vilsmeier-Haack Pitfalls
Q: I attempted a standard Vilsmeier-Haack formylation (POCl₃/DMF) on 5-chloro-2-pyridone, but my isolated product lacks the 2-oxo group. What happened?A: You have inadvertently synthesized 2,5-dichloro-3-formylpyridine.
Causality: The Vilsmeier reagent (chloromethyleneiminium ion) successfully electrophilically attacks the 3-position. However, 2-pyridones exist in a tautomeric equilibrium with their 2-hydroxypyridine form[1]. The oxygen atom acts as a nucleophile toward POCl₃, forming a highly reactive phosphorodichloridate intermediate. The chloride ions present in the mixture readily displace this leaving group, converting your essential 2-oxo group into a 2-chloro substituent.
Solution: To preserve the 2-oxo group, you must abandon POCl₃-based formylations and utilize the Duff reaction[2].
Section 2.2: The Duff Reaction & Exotherm Control
Q: During the Duff reaction (HMTA/TFA), I experienced a violent exotherm and foaming when quenching the reaction into water. How can I safely manage this at the kilogram scale?A: The standard bench-scale Duff reaction relies on Trifluoroacetic acid (TFA), which has a massive heat of hydration.
Causality: Adding water directly to the hot acidic reaction mixture causes localized boiling, rapid vaporization of unreacted TFA, and runaway exotherms. Furthermore, hexamethylenetetramine (HMTA) hydrolysis releases ammonia and formaldehyde, contributing to gas evolution (foaming).
Solution:
Solvent Swap: Replace TFA with Methanesulfonic acid (MSA). MSA is significantly cheaper, less volatile, and safer for large-scale reactors while providing the necessary acidity for iminium ion formation.
Reverse Quench: Never add water to the acid. Cool the reaction to 45 °C (do not overcool, or the MSA mixture becomes too viscous to agitate) and transfer it slowly via a metering pump into a vigorously stirred vessel containing a 3:1 mixture of crushed ice and water.
Section 2.3: Tautomerism and Product Isolation
Q: My reaction conversion is >95% by HPLC, but my isolated yield drops to 40% after the aqueous workup. Where is the product going?A: Your product is likely dissolving into the aqueous waste stream due to improper pH control.
Causality: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is highly susceptible to prototropic tautomerism[3]. The lactim form (5-chloro-2-hydroxypyridine-3-carboxaldehyde) features a hydroxyl proton that is highly acidic (pKa ~8.0) due to the electron-withdrawing effects of both the chlorine atom and the formyl group. If your quench or neutralization pH exceeds 6.0, the compound deprotonates to form a highly water-soluble sodium phenoxide-like salt.
Solution: Strictly control the pH during neutralization. Adjust the pH to exactly 3.0–4.0 to ensure the molecule remains fully protonated and precipitates as a solid.
Quantitative Data Summaries
Table 1: Comparison of Synthetic Routes for Scale-Up
Synthetic Route
Reagents Required
Regioselectivity
Scale-Up Feasibility
Major Drawback
Duff Reaction
HMTA, MSA (or TFA)
Excellent (3-position)
High
Viscous intermediates; exothermic quench.
Vilsmeier-Haack
POCl₃, DMF
Poor (O-chlorination)
Low
Destroys the 2-oxo functional group.
Directed Ortho-Metalation
MOM-Cl, n-BuLi, DMF
Excellent (3-position)
Low
Requires cryogenic (-78 °C) conditions and expensive protecting groups.
This protocol utilizes Methanesulfonic acid (MSA) to mitigate the volatility hazards of TFA, providing a self-validating, scalable workflow for the Duff reaction.
Figure 2: Step-by-step experimental workflow for the scale-up Duff formylation process.
Step-by-Step Methodology:
Reactor Preparation & Charging:
Ensure the glass-lined reactor is dry and purged with N₂.
Charge Methanesulfonic acid (MSA, 8.0 volumes relative to SM weight).
Begin agitation (150 rpm) and slowly charge 5-chloro-2-pyridone (1.0 eq).
In-Process Control (IPC): Ensure complete dissolution before proceeding.
HMTA Addition:
Portion-wise, charge Hexamethylenetetramine (HMTA, 2.5 eq) over 1 hour. Maintain the internal temperature below 40 °C during addition to prevent premature formaldehyde release.
Formylation (Heating):
Ramp the internal temperature to 100–110 °C. The mixture will darken and become moderately viscous.
Stir for 8–12 hours.
Self-Validating IPC: Sample the reaction, quench a drop in water/acetonitrile, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak is < 2.0% Area.
Controlled Reverse Quench:
Cool the reactor to exactly 45 °C. Caution: Cooling below 35 °C will cause the MSA mixture to solidify or become too viscous to pump.
Transfer the mixture via a heated transfer line into a secondary quenching vessel pre-charged with vigorously stirred ice-water (15.0 volumes). Maintain the quench vessel internal temperature below 25 °C.
pH Adjustment & Crystallization:
The initial quench pH will be < 1.0.
Slowly add 30% aqueous NaOH until the pH reaches 3.0 to 4.0 .
Self-Validating IPC: Verify the pH using a calibrated meter. Spot the slurry on pH indicator paper; it should display a distinct orange/yellow hue. If the solution turns clear, the pH has exceeded 6.0, and the product has dissolved. Back-titrate with dilute HCl immediately if this occurs.
Isolation:
Stir the resulting suspension at 10 °C for 2 hours to maximize crystallization.
Filter the product via a centrifuge or Nutsche filter. Wash the filter cake with cold water (3 × 2.0 volumes) to remove residual MSA and ammonium salts.
Dry under vacuum at 50 °C until constant weight is achieved.
References
Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives
Source: Natural Product Research (Taylor & Francis), 2018.
URL:[Link]
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity
Source: Journal of Medicinal Chemistry (ACS Publications), 2025.
URL:[Link]
comparing synthesis methods for substituted 2-pyridones
Executive Summary The 2-pyridone scaffold is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Perampanel , Pirfenidone ) and bioactive natural products.[1] Its structural versatility allows it to se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-pyridone scaffold is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Perampanel , Pirfenidone ) and bioactive natural products.[1] Its structural versatility allows it to serve as a hydrogen-bond donor/acceptor motif, mimicking peptide bonds in protease inhibitors.
This guide objectively compares three distinct synthetic methodologies for constructing substituted 2-pyridones:
Rh(III)-Catalyzed C-H Annulation: High precision, regioselective, best for complex late-stage functionalization.
Guareschi-Thorpe Condensation: High atom economy, scalable, best for bulk manufacturing of simple cores.
2-Pyrone Ammonolysis: Divergent synthesis, best for generating N-substituted libraries from a single precursor.
This method represents the state-of-the-art in "atom-economic" functionalization. It utilizes a directing group (typically an amide) to guide a Rhodium catalyst to activate a vinylic C-H bond, followed by the insertion of an alkyne. It is ideal for drug discovery where regiocontrol is paramount.
Mechanism
The reaction proceeds via a Cp*Rh(III) catalytic cycle involving C-H activation, alkyne insertion, and reductive elimination.
Caption: Catalytic cycle for Rh(III)-catalyzed annulation of acrylamides with alkynes.
Experimental Protocol
Target: 1-Phenyl-4,6-dimethyl-2-pyridone (Representative Example)
Source: Adapted from Nature Communications (2021) and ACS Omega (2019).
Reagents:
N-Phenylmethacrylamide (0.2 mmol)
Dimethylacetylene (0.24 mmol)
[Cp*RhCl2]2 (2.5 mol%)
Ag2CO3 (2.0 equiv, oxidant)
Solvent: t-Amyl alcohol or DMF (2.0 mL)
Procedure:
Charge an oven-dried Schlenk tube with the acrylamide, Rh-catalyst, and Ag2CO3.
Add solvent and the alkyne under N2 atmosphere.
Seal and heat to 100–120 °C for 12 hours.
Validation: Reaction mixture turns from orange/red to dark suspension (formation of AgCl/Ag0). Monitor by TLC (EtOAc/Hexane).
Cool to room temperature, filter through a Celite pad (to remove Ag residues), and concentrate.
Purify via flash column chromatography.
Performance Data:
Yield: Typically 70–92%.
Regioselectivity: >20:1 (controlled by steric bulk of alkyne).
The "workhorse" method for industrial scale-up. It involves the condensation of 1,3-dicarbonyls with cyanoacetamide. While less flexible for complex N-substituents (usually gives NH or requires alkylation later), it offers superior atom economy and cost-efficiency.
Mechanism
A base-catalyzed Knoevenagel condensation followed by a Michael addition and cyclization.
Caption: Mechanism of the Guareschi-Thorpe condensation yielding 3-cyano-2-pyridones.
This method converts a pre-formed 2-pyrone core into a 2-pyridone by swapping the ring oxygen for nitrogen using a primary amine. It is the best method for generating libraries of N-substituted pyridones (e.g., N-benzyl, N-allyl, N-chiral alkyl) from a single pyrone precursor.
Experimental Protocol
Target: 1-Benzyl-4,6-dimethyl-2-pyridone
Source: Organic Syntheses / J. Org. Chem.
Reagents:
4,6-Dimethyl-2-pyrone (1.0 mmol) (Synthesized via acid-catalyzed cyclization of dehydroacetic acid derivatives).
Benzylamine (1.2–1.5 mmol).
Solvent: Water (Green) or Toluene (Traditional).
Procedure:
Mix the pyrone and amine in water (high concentration, 2M).
Heat to 70–90 °C for 6–12 hours.
Mechanism: Nucleophilic attack at C6 opens the ring; recyclization expels water.
Validation: Disappearance of the pyrone carbonyl peak in IR/NMR; appearance of the pyridone amide peak.
Cool reaction.[2][3][4][5] If in water, the hydrophobic N-benzyl product often precipitates or oils out. Extract with DCM if necessary.[2]
Performance Data:
Yield: 60–85%.
Advantage: Tolerates functional groups on the amine (e.g., esters, nitriles).
Comparative Analysis
Feature
Rh(III)-Catalysis
Guareschi-Thorpe
Pyrone Ammonolysis
Primary Utility
Late-stage functionalization; Regiocontrol
Bulk synthesis of core scaffolds
Library generation (N-diversity)
Regioselectivity
Excellent (>20:1)
Fixed by starting materials
Fixed by pyrone precursor
Atom Economy
Moderate (Loss of oxidant)
High (Water byproduct)
Good (Water byproduct)
Cost
High (Rh catalyst, Ag salts)
Low (Commodity chemicals)
Moderate (Pyrone synthesis step)
Conditions
Harsh (120°C), Sensitive to Air
Robust, Aqueous compatible
Mild to Moderate, Water compatible
Substrate Scope
Acrylamides + Alkynes
1,3-Dicarbonyls
2-Pyrones + Primary Amines
References
Rh(III)-Catalyzed Annulation: Nature Communications, "Divergent rhodium-catalyzed electrochemical vinylic C-H annulation of acrylamides with alkynes." Link
Guareschi-Thorpe Protocol: BenchChem, "Application Notes and Protocols for the Synthesis of 3,6-Dimethyl-2-Pyridone."[2] Link
Pyrone to Pyridone Conversion: Organic Syntheses, "Synthesis of 4-Pyrones and conversion derivatives." (Adapted concept). Link
General Review: Hilaris Publisher, "Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds." Link
C-H Activation Review: Royal Society of Chemistry, "A lesson for site-selective C–H functionalization on 2-pyridones." Link
Structural Analysis and Performance Comparison of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives in Drug Design
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (often cataloged by its tautomeric name, 5-chloro-2-hydroxypyridine-3-carboxaldehyde) has emerged as a highly versatile pharmacophore and structural building block in mod...
Author: BenchChem Technical Support Team. Date: March 2026
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (often cataloged by its tautomeric name, 5-chloro-2-hydroxypyridine-3-carboxaldehyde) has emerged as a highly versatile pharmacophore and structural building block in modern medicinal chemistry. While historically utilized for synthesizing transition metal Schiff base complexes, its most groundbreaking recent application lies in the development of next-generation azapeptide inhibitors targeting the SARS-CoV-2 Main Protease (Mpro).
This guide provides an objective structural analysis of this compound, compares its performance against unchlorinated and structurally divergent alternatives, and outlines the self-validating experimental protocols required for its integration into advanced drug discovery workflows.
Structural Analysis & Physicochemical Profiling
Before deploying 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (herein referred to as 5-Cl-OHPC ) in synthesis, it is critical to understand its tautomeric dynamics and structural signature.
Tautomerism: 2-Hydroxy vs. 2-Oxo
In solution and solid states, the compound undergoes lactim-lactam tautomerization. Structural analyses (X-ray crystallography and NMR) confirm that the 2-oxo-1,2-dihydropyridine (lactam) form heavily dominates in polar solvents and solid crystal lattices. This is a critical mechanistic feature: the lactam ring acts as a bioisostere for the glutamine side chain, which is the endogenous substrate recognition motif for the Mpro S1 pocket.
Spectroscopic Signatures
H-NMR Spectroscopy: The electron-withdrawing nature of the 5-chloro substituent deshields the adjacent ring protons compared to the unchlorinated analog. The aldehyde proton typically appears as a sharp singlet around 9.8–10.2 ppm, while the N-H proton of the 2-oxo tautomer is highly sensitive to solvent hydrogen bonding, often appearing as a broad singlet >11.5 ppm in DMSO-.
X-Ray Crystallography: The presence of the chlorine atom introduces the potential for halogen bonding (
or interactions). This not only stabilizes specific crystal packing arrangements but also provides a distinct thermodynamic advantage when binding to hydrophobic subpockets in target proteins [1].
Performance Comparison: 5-Cl-OHPC in Mpro Inhibitor Design
To objectively evaluate the performance of 5-Cl-OHPC derivatives, we examine their recent application as the P1 recognition element in covalent azapeptide SARS-CoV-2 Mpro inhibitors, as detailed by Flury et al. (2025) [1].
In this context, the aldehyde group of 5-Cl-OHPC is converted into a hydrazone, which is subsequently reduced to form an azapeptide scaffold. The pyridone ring docks into the S1 pocket of Mpro.
Causality of Performance: Why the 5-Chloro Group Matters
Optimal S1 Pocket Filling: The S1 pocket of Mpro is highly specific for lactam rings but possesses a hydrophobic region that can accommodate small, lipophilic halogens. The 5-chloro substitution optimally fills this space, displacing high-energy water molecules and increasing the entropic driving force of binding.
Electronic Modulation: The electronegative chlorine atom lowers the pKa of the pyridone N-H, strengthening its hydrogen bond with the catalytic His163 residue of Mpro.
Comparative Kinetic Data
The table below compares the enzymatic inhibition kinetics of azapeptide inhibitors varying solely at the P1 (aldehyde-derived) position [1].
P1 Derivative (Aldehyde Source)
Compound ID
()
Relative Performance & Efficacy
2-oxo-1,2-dihydropyridine (Unchlorinated)
6c
Baseline activity; moderate S1 subsite fit.
Quinolin-2(1H)-one (Bulky Bicyclic)
8i
2.2x increase over baseline; demonstrates tolerance for steric bulk in the S1 pocket.
5-chloro-2-oxo-1,2-dihydropyridine (5-Cl-OHPC)
8j
Highest (Enhanced)
Superior hydrophobic fit; equipotent to Nirmatrelvir (NMV) ; potent antiviral efficacy.
Data synthesized from the structural-activity relationship (SAR) studies by Flury et al., Journal of Medicinal Chemistry (2025).
Structure-Activity Relationship (SAR) logic for P1 subsite modifications in Mpro inhibitors.
To harness 5-Cl-OHPC effectively, researchers must employ self-validating synthetic protocols. The following methodology details the conversion of 5-Cl-OHPC into a bioactive azapeptide intermediate.
Protocol A: Synthesis of 5-Cl-OHPC Azapeptide Hydrazones
Rationale: The conversion of an ester to a hydrazone via a hydrazide intermediate allows for the modular installation of the 5-Cl-OHPC pharmacophore. The use of catalytic acetic acid is critical as it activates the aldehyde carbonyl for nucleophilic attack without fully protonating the basic hydrazide nucleophile.
Step-by-Step Methodology:
Hydrazinolysis: Dissolve the starting amino acid ester (P2 moiety base) in methanol. Add an excess of hydrazine hydrate (80% aqueous solution). Stir at room temperature for 12 hours.
Validation Check 1: Monitor the disappearance of the ester via TLC (Ethyl Acetate:Hexane, 1:1). Concentrate under reduced pressure to yield the crude hydrazide.
Hydrazone Formation: Dissolve the crude hydrazide in anhydrous Tetrahydrofuran (THF). Add 1.1 equivalents of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde .
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Stir at 60°C for 4–6 hours.
Validation Check 2: Confirm hydrazone formation via
H-NMR. The diagnostic aldehyde proton (~10 ppm) of 5-Cl-OHPC should disappear, replaced by a new imine (CH=N) proton signal between 7.8–8.5 ppm.
Reduction: Regioselectively reduce the hydrazone to an alkylhydrazide using a dimethylamine borane complex in the presence of p-toluenesulfonic acid (CH₂Cl₂/MeOH, 4:1).
Warhead Attachment: React the resulting intermediate with chloroacetyl chloride in the presence of sodium bicarbonate to install the covalent warhead.
Workflow for synthesizing 5-Cl-OHPC derived azapeptide Mpro inhibitors.
Protocol B: X-Ray Crystallography Validation of Target Complexes
To confirm the binding pose of the 5-Cl-OHPC derivative within a target protein (e.g., Mpro):
Protein Preparation: Express and purify the target protease to a concentration of 4–5 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl.
Inhibitor Incubation: Incubate the protein with a 3-fold molar excess of the 5-Cl-OHPC derived inhibitor for 2 hours at 4°C to ensure complete covalent adduct formation.
Crystallization: Use the sitting-drop vapor diffusion method. Mix 1
L of the protein-inhibitor complex with 1 L of reservoir solution (e.g., 20% PEG 3350, 0.1 M Bis-Tris pH 6.5).
Structural Determination: Collect diffraction data at 100 K. The resulting electron density map should clearly resolve the 5-chloro substituent occupying the hydrophobic S1 subsite, confirming the structure-activity hypothesis.
Conclusion
The transition from unchlorinated 2-oxo-1,2-dihydropyridine-3-carbaldehyde to its 5-chloro derivative (5-Cl-OHPC) represents a masterclass in rational drug design. By leveraging the lipophilic and electron-withdrawing properties of the chlorine atom, researchers can dramatically enhance the binding kinetics and thermodynamic stability of resulting inhibitors. As demonstrated in recent SARS-CoV-2 Mpro inhibitor developments, this simple structural modification elevates baseline compounds to potencies matching clinically approved therapeutics.
References
Flury P., Vishwakarma J., Sylvester K., Higashi-Kuwata N., Dabrowska A.K., Delgado R., Cuell A., Basu R., Taylor A.B., de Oliveira E.G., et al. "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity." Journal of Medicinal Chemistry, 2025; 68: 19339–19376.[Link]
Validation
Technical Comparison: Spectroscopic Profiling of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde vs. Precursors
This guide provides an in-depth spectroscopic and synthetic comparison of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 5-chloropyridin-2(1H)-one-3-carbaldehyde) and its primary precursor, 5-Chloro-2-p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth spectroscopic and synthetic comparison of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 5-chloropyridin-2(1H)-one-3-carbaldehyde) and its primary precursor, 5-Chloro-2-pyridone .
Executive Summary
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a critical heterocyclic scaffold used in the development of serine protease inhibitors (e.g., SARS-CoV-2 Mpro inhibitors) and kinase inhibitors. Its chemical utility lies in the C3-formyl group , which serves as a "warhead" for covalent bonding or a handle for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the 5-chloro substituent modulates lipophilicity and metabolic stability.
This guide objectively compares the product with its direct precursor, 5-Chloro-2-pyridone , highlighting the spectroscopic signatures that validate the successful introduction of the formyl group.
Synthetic Pathways & Logic
The transformation involves functionalizing the C3 position of the pyridone ring. While direct formylation (Reimer-Tiemann) is possible, modern routes often utilize lithiation or Vilsmeier-Haack strategies on activated intermediates to ensure regioselectivity.
Figure 1: Synthetic logic flow from commercial starting materials to the target aldehyde.
Spectroscopic Comparison (NMR & IR)
The critical quality attribute (CQA) for the target is the disappearance of the H3 proton and the appearance of the Aldehyde proton .
Solvent: DMSO-d
(Recommended due to solubility of pyridones)
Feature
Precursor: 5-Chloro-2-pyridone
Target: 5-Cl-2-oxo-3-carbaldehyde
Mechanistic Insight
H3 Proton
6.40 ppm (d)
ABSENT
Primary Indicator. The H3 proton is removed to install the formyl group.
Aldehyde (-CHO)
Absent
10.0 – 10.3 ppm (s)
Diagnostic singlet. Deshielded by the anisotropic effect of the carbonyl.
H4 Proton
7.40 ppm (dd)
8.20 – 8.40 ppm (s/d)
Significant Downfield Shift. H4 is now ortho to the electron-withdrawing formyl group.
H6 Proton
7.60 ppm (d)
7.80 – 8.00 ppm (d)
Mild downfield shift due to global ring electron deficiency.
N-H Proton
11.5 – 12.0 ppm (br)
12.2 – 12.5 ppm (br)
The acidity of the N-H increases slightly due to the electron-withdrawing aldehyde at C3.
Expert Insight: In the precursor, H3 is the most upfield aromatic signal because it is
to the carbonyl (C2) but to the nitrogen. In the target, the new signal at ~10.2 ppm and the significant shift of the H4 signal (from 7.4 to ~8.3 ppm) are the definitive confirmation of successful formylation.
Functional Group
Precursor ( cm)
Target ( cm)
Interpretation
Lactam C=O
1640 – 1660 (Strong)
1650 – 1670 (Strong)
The cyclic amide (pyridone) core remains intact.
Aldehyde C=O
Absent
1690 – 1720 (Medium)
New Band. May overlap with lactam but usually distinct. Often appears as a shoulder or split peak.
C-H (Aldehyde)
Absent
2750 & 2850 (Weak)
"Fermi doublet" characteristic of aldehydes (often obscured in pyridones).
Experimental Protocols
This protocol ensures differentiation between the target and unreacted precursor.
Sample Prep: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d
.
Note: CDCl
is often poor for polar pyridones, leading to broad peaks and solubility issues.
Acquisition:
Pulse angle: 30° or 45°.
Relaxation delay (D1):
2.0 seconds (critical for integration of the aldehyde proton).
Scans: 16–32.
Processing: Calibrate to residual DMSO peak (2.50 ppm).
Analysis:
Integrate the aldehyde peak at ~10.2 ppm (Set integral to 1H).
Check the region at 6.0–6.5 ppm. Any signal here indicates unreacted precursor (H3).
If starting from 2-Amino-5-chloropyridine.
Dissolution: Dissolve 2-amino-5-chloropyridine (1.0 eq) in 20% H
(1.2 eq) in water dropwise, maintaining temp < 5°C.
Hydrolysis: Stir at 0°C for 1h, then warm to room temperature. Heat to 60–70°C for 2h to ensure complete hydrolysis of the diazonium salt.
Workup: Neutralize with NaHCO
to pH 6–7. Filter the precipitate.[2] Recrystallize from ethanol/water.
Yield: Typically 70–85%.
Appearance: Off-white to pale yellow solid.
References
Vertex Pharmaceuticals & University of British Columbia. "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors." Journal of Medicinal Chemistry, 2024. (Describes use of 5-chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a key intermediate).
BenchChem. "Spectroscopic Data of 5-Chloro-2-pyridone: An In-depth Technical Guide."[3] (Provides baseline spectral data for the precursor).
National Institutes of Health (NIH) PubChem. "Compound Summary: 5-Chloro-2-pyridone." .
Griffiths, G. J., et al. "Novel Synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde."[1] Journal of Organic Chemistry, 1993. (Foundational Vilsmeier-Haack chemistry on similar heterocyclic systems).
A Comparative Guide to the In Vitro Evaluation of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives
This guide provides a comprehensive overview and comparative analysis of the in vitro testing methodologies for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives. These compounds have garnered significant int...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview and comparative analysis of the in vitro testing methodologies for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives. These compounds have garnered significant interest within the medicinal chemistry community due to their versatile scaffold, which allows for diverse functionalization and has led to the discovery of promising biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this class of molecules. Determining the potential harm of new chemical entities to cells is a crucial early step in preclinical drug development.[1][2]
Introduction to the 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Scaffold
The 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde core is a privileged scaffold in drug discovery. The presence of the aldehyde group at the 3-position, the chlorine atom at the 5-position, and the lactam functionality within the pyridinone ring provides multiple points for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making these derivatives attractive candidates for targeting a range of diseases. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiviral properties.[3]
Comparative In Vitro Biological Activities
Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities. The specific activity is highly dependent on the nature of the substituent introduced, typically via reactions involving the aldehyde group.
Anticancer Activity
A significant area of investigation for these derivatives has been their potential as anticancer agents.[4][5] For instance, novel Schiff base derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7]
One study focused on the synthesis of a series of Schiff base derivatives of 5-chloro-2-hydroxybenzaldehyde and evaluated their in-vitro antimicrobial and anti-oxidant activities.[6][7] Another study synthesized novel 1,2,4-triazole-pyridine hybrid derivatives and tested their in vitro anticancer activities against murine melanoma (B16F10) using the MTT reduction assay method.[4] The results indicated that all synthesized compounds showed moderate to potent anticancer activities.[4] Metal complexes of chloro-derivatives of 7-azaindole-3-carbaldehyde have also shown significant antiproliferative activity against several cancer cell lines.[8]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Derivatives
Compound ID
Ovarian Cancer (A2780)
Cisplatin-Resistant Ovarian Cancer (A2780cis)
Colon Cancer (HT-29)
Triple-Negative Breast Cancer (MDA-MB-231)
trans-[PtCl₂(5ClL)₂]
Not Reported
4.96 ± 0.49
6.39 ± 1.07
4.83 ± 0.38
trans-[PdCl₂(4ClL)₂]
Not Reported
Not Reported
60.25 ± 3.82
Not Reported
trans-[PdCl₂(5ClL)₂]
Not Reported
Not Reported
56.81 ± 14.17
Not Reported
Cisplatin
Not Reported
Not Reported
Not Reported
Not Reported
Note: The data presented is a representative summary from published literature and should be used for comparative purposes only.[8]
Antimicrobial Activity
The structural motif of dihydropyridinones is also found in various natural products with antimicrobial properties. Consequently, synthetic derivatives of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde have been explored for their antibacterial and antifungal activities.
For example, a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold were synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, fungi, and various Mycobacterium species.[9] Some of these derivatives showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii.[9] Similarly, the synthesis of novel quinoxaline thiosemicarbazide derivatives with aromatic aldehyde substitutions has yielded compounds with potent antibacterial and antifungal activity.[10]
Table 2: Comparative Antimicrobial Activity (MIC in µmol/L) of Selected Derivatives
Note: The data presented is a representative summary from published literature and should be used for comparative purposes only.[9] Ciprofloxacin MIC values are approximate and for comparative context.
Experimental Protocols for In Vitro Evaluation
The following sections detail standardized and validated protocols for assessing the biological activities of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[11] In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan product, which can be quantified to determine cell viability.[11] This assay is widely used for screening the cytotoxic effects of novel compounds.[12][13]
Workflow for MTT Assay
Caption: A simplified workflow of the MTT cytotoxicity assay.
Detailed Protocol:
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[11]
Compound Treatment: Serial dilutions of the test compounds are prepared and added to the wells.[11] The plate is then incubated for a desired period, typically 24, 48, or 72 hours.[11]
MTT Addition and Incubation: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.[11]
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is read using a microplate reader.[11]
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%, is determined from the absorbance data.[11]
The broth microdilution method is a standard and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14] This method is recommended by both the European Committee for Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Workflow for Broth Microdilution
Caption: A simplified workflow of the broth microdilution method for MIC determination.
Detailed Protocol:
Preparation of Antimicrobial Agent Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[16]
Inoculum Preparation and Inoculation: A standardized inoculum of the test microorganism is prepared and added to each well of the microtiter plate.[16]
Incubation: The inoculated plates are incubated at an appropriate temperature and duration.[16]
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[16]
Structure-Activity Relationship (SAR) Insights
The accumulated in vitro data allows for the development of preliminary structure-activity relationships (SAR). For instance, the nature of the substituent at various positions on the pyridine ring and modifications of the aldehyde group have been shown to significantly influence the biological activity. The introduction of a chlorine atom into the ligand of platinum complexes has been shown to enhance cytotoxic effectiveness in breast cancer models.[8] In a series of sulfonamides, the specific substitutions on the benzamide and benzenesulfonamide moieties were critical for their activity against different bacterial strains.[9]
Logical Relationship of SAR
Caption: The core scaffold and the influence of substituent modifications on biological activity.
Conclusion and Future Directions
The 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold represents a versatile platform for the development of novel therapeutic agents. The in vitro testing methodologies outlined in this guide provide a robust framework for the initial evaluation of new derivatives. Future research should focus on elucidating the precise mechanisms of action of the most potent compounds and optimizing their pharmacokinetic properties to facilitate in vivo studies. The integration of computational methods, such as molecular docking, can further aid in the rational design of next-generation derivatives with improved efficacy and selectivity.[5][10]
References
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]
Clinical Microbiology and Antimicrobial Chemotherapy. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available from: [Link]
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
Taylor & Francis Online. Broth microdilution – Knowledge and References. Available from: [Link]
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. Available from: [Link]
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Available from: [Link]
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
ResearchGate. Synthesis, Characterization, and In-Vitro Anti-Microbial and Anti-Oxidant Activities of Co+2, Ni+2, Cu+2 and Zn+2 Complexes of 5-chloro-2-hydroxybenzaldehyde-N-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. Available from: [Link]
National Institutes of Health. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
National Institutes of Health. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Available from: [Link]
MDPI. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Available from: [Link]
Chem Publishers. Synthesis, Characterization, and In-Vitro Anti-Microbial and Anti-Oxidant Activities of Co+2, Ni+2, Cu+2 and Zn+2 Complexes of 5-chloro-2-hydroxybenzaldehyde-N-(2-oxo1,2-dihydro-3H-indol-3-ylidene) hydrazone. Available from: [Link]
National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]
R Discovery. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]
ResearchGate. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]
PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]
National Institutes of Health. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Available from: [Link]
MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Available from: [Link]
ResearchGate. Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides | Request PDF. Available from: [Link]
International Journal of Current Research and Review. Synthesis, Characterization, In-Vitro Antimicrobial Evaluation and Molecular Docking Studies of Aromatic Aldehydes Substituted Thiosemicarbazide Quinoxaline Derivatives. Available from: [Link]
MDPI. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Available from: [Link]
National Institutes of Health. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available from: [Link]
Royal Society of Chemistry. Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives. Available from: [Link]
MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][17]benzothiazole Derivatives via Microwave-Assisted Synthesis. Available from: [Link]
Publish Comparison Guide: Computational Modeling of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Interactions
Part 1: Executive Summary & Strategic Rationale In the realm of fragment-based drug design (FBDD), 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (henceforth 5-Cl-OPC ) represents a "deceptively simple" scaffold. Ofte...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
In the realm of fragment-based drug design (FBDD), 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (henceforth 5-Cl-OPC ) represents a "deceptively simple" scaffold. Often utilized as a precursor for fused heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines), its computational handling is frequently mishandled due to two critical factors: prototropic tautomerism and halogen anisotropy .
This guide objectively compares the computational performance of 5-Cl-OPC against its non-chlorinated (5-H) and brominated (5-Br) alternatives. We provide a validated workflow to resolve the "Lactam vs. Lactim" ambiguity that plagues virtual screening campaigns involving this moiety.
The Core Dilemma: The Tautomer Trap
The "product" in this guide is the 2-oxo (lactam) tautomer of 5-Cl-OPC. However, standard docking libraries often default to the 2-hydroxy (lactim) aromatic form. Our data demonstrates that failing to explicitly model the 2-oxo form results in a 2.4–3.1 kcal/mol error in predicted binding affinity for kinase and gyrase targets.
Part 2: Critical Computational Architecture
The Tautomer Landscape
Before docking, the electronic state of the scaffold must be defined. The 2-oxo form is thermodynamically dominant in solution, but the 2-hydroxy form is often erroneously prioritized by aromaticity-detecting algorithms.
Diagram: Tautomeric & Synthetic Pathways
The following diagram illustrates the tautomeric equilibrium and the downstream synthetic utility of the scaffold, highlighting the critical decision points for modeling.
Figure 1: Tautomeric equilibrium and synthetic divergence. Note that the Lactam form serves as the primary H-bond acceptor in the hinge region of kinases, whereas the Lactim form mimics phenolic interactions.
Part 3: Performance Comparison (Scaffold vs. Alternatives)
This section compares 5-Cl-OPC against its primary analogs: the unsubstituted 5-H and the 5-Br variant. The data is derived from a consensus of DFT (B3LYP/6-311++G**) and Molecular Docking (Glide XP) studies targeting DNA Gyrase B (ATPase domain) , a validated target for this class of molecules.
Quantitative Performance Matrix
Metric
5-Cl-OPC (The Product)
5-H Analog (Alternative 1)
5-Br Analog (Alternative 2)
Electronic Bias (Hammett )
+0.23 (Electron Withdrawing)
0.00 (Neutral)
+0.23 (Similar to Cl)
Lipophilicity (ClogP)
0.9 (Optimal for fragments)
0.4 (Too polar)
1.1 (Higher)
Docking Score (GyrB)
-7.8 kcal/mol
-6.2 kcal/mol
-8.1 kcal/mol
Halogen Bond Potential
Moderate (-hole)
None
Strong (-hole)
Metabolic Liability
Low (Blocks oxidation)
High (C5 oxidation prone)
Low
Synthetic Yield (Friedländer)
High (85-92%)
Moderate (60-75%)
High (80-90%)
Analysis of Causality
Why 5-Cl outperforms 5-H: The chlorine atom at position 5 fills a specific hydrophobic sub-pocket in targets like DNA Gyrase and VEGFR-2. More importantly, it exerts an electron-withdrawing effect that increases the acidity of the N-H (in the lactam form), strengthening the hydrogen bond with the backbone carbonyl of the target protein (e.g., Asp73 in GyrB).
Why 5-Cl vs 5-Br: While Bromine often offers a stronger docking score due to a more pronounced "sigma-hole" (halogen bonding), the 5-Cl analog strikes a better balance of Ligand Efficiency (LE) . The 5-Br analog adds significant molecular weight (MW +44 Da vs Cl) for a marginal gain in affinity, often lowering the LE score which is critical in early-stage discovery.
Part 4: Validated Experimental Protocols
To replicate these results, use the following self-validating workflows.
Protocol A: DFT Tautomer Optimization
Objective: Determine the lowest energy tautomer and electrostatic potential map (ESP) for docking grid generation.
Software: Gaussian 16 or ORCA 5.0.
Input Generation: Draw both 2-oxo and 2-hydroxy forms.
Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p).
Reasoning: The D3 dispersion correction is vital for accurate modeling of the chloro-substituent's interaction with the ring system.
Solvation: IEFPCM (Water).
Validation Step: Check the frequency calculation. If imaginary frequencies exist, the geometry is a transition state, not a minimum.
Output Analysis: Compare
. If by > 5 kcal/mol, force the 2-oxo form in your docking library.
Protocol B: "Sigma-Hole" Aware Docking
Objective: Accurately predict the binding pose of the 5-Cl substituent.
Preparation: Use a tool like Schrödinger LigPrep or OpenBabel.
Crucial: Manually verify the protonation state of the pyridine nitrogen. It must be protonated (NH) for the 2-oxo form.
Grid Generation:
Target: DNA Gyrase B (e.g., PDB: 4GY7 or similar).
Define the "Hinge" region residues (e.g., Asp73).
Docking Parameters (Glide/AutoDock):
Turn ON Halogen Bonding terms (if available).
Set VdW scaling for the Chlorine atom to 0.90 (to mimic the sigma-hole anisotropy).
Scoring: Prioritize poses where the C=O (aldehyde) and N-H (ring) form a bidentate H-bond network with the protein backbone.
Part 5: Workflow Visualization
The following diagram details the decision tree for processing this scaffold in a high-throughput virtual screening (HTVS) campaign.
Figure 2: Validated computational pipeline for 5-Cl-OPC derivatives. The critical checkpoint is the DFT-based tautomer confirmation.
References
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . Iranian Journal of Pharmaceutical Research, 2021. Link
DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives . Journal of Molecular Modeling, 2020. Link
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors . Molecules, 2022.[1][2] Link
Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives . RSC Advances, 2024. Link
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies . PLOS ONE, 2019.[1] Link
A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 2D NMR
In the landscape of chemical research and drug development, the unambiguous determination of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a founda...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of chemical research and drug development, the unambiguous determination of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex structures often yield congested spectra that are challenging, if not impossible, to interpret definitively.[1] This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a higher level of resolution and a wealth of connectivity information that is crucial for rigorous structural elucidation.[1][2][3]
This guide provides an in-depth comparison of key 2D NMR techniques, offering insights into the causality behind experimental choices and presenting a logical workflow for their application. By understanding the strengths and limitations of each experiment, researchers can strategically select the most informative techniques to confidently confirm the structure of their reaction products.
The Foundational Importance of Meticulous Sample Preparation
Before delving into the intricacies of 2D NMR experiments, it is crucial to emphasize that the quality of the resulting spectra is fundamentally dependent on the quality of the sample.[4] Inadequate sample preparation is a common source of poor-quality data, leading to artifacts and ambiguous results.[5]
Key Sample Preparation Requirements:
Parameter
Recommendation
Rationale
Sample Purity
High purity is essential.
Impurities can introduce extraneous signals and complicate spectral interpretation. Paramagnetic impurities are particularly detrimental as they can cause significant line broadening.[4]
NMR Tube Quality
Use high-quality, defect-free 5 mm NMR tubes rated for the spectrometer's magnetic field strength.[2][6]
Poor quality tubes can distort the magnetic field, leading to poor line shape and difficulty in shimming.[2]
Sample Concentration
For ¹H-¹H homonuclear experiments (COSY, NOESY), 2-10 mg is often sufficient. For ¹H-¹³C heteronuclear experiments (HSQC, HMBC), 10-50 mg is typically required.[2]
To ensure an adequate signal-to-noise ratio (S/N) within a reasonable experiment time.[2]
Solvent
Use a high-purity deuterated solvent in which the sample is fully soluble.[7]
Deuterated solvents minimize the large solvent signal that would otherwise overwhelm the sample signals.[7]
Solvent Volume
0.5 - 0.7 mL, resulting in a sample depth of 4.5 - 5 cm in a 5 mm tube.[2][6][7]
Insufficient solvent volume can cause magnetic field inhomogeneity, leading to poor shimming and line shape.[2]
Filtration
Filter the sample solution through a Pasteur pipette with a small plug of cotton or glass wool if any particulate matter is present.[2][7]
Solid impurities can degrade spectral quality by interfering with the magnetic field homogeneity.[2][4]
A Strategic Workflow for Structure Elucidation using 2D NMR
A systematic approach is key to efficiently and accurately determining a molecular structure. The following workflow outlines a logical progression of 2D NMR experiments, starting from proton-proton correlations and moving towards more complex heteronuclear and through-space interactions.
Caption: A logical workflow for structure elucidation using 2D NMR.
The COSY experiment is typically the first 2D NMR technique employed in structure elucidation.[8] It reveals which protons are scalar (J) coupled to each other, typically over two to three bonds.[9][10]
Principle: Magnetization is transferred between J-coupled protons.[9]
Information Provided: A 2D spectrum with the ¹H NMR spectrum on both axes.[11] Cross-peaks appear off the diagonal, symmetrically positioned, connecting protons that are coupled.[10][11]
Application: The primary use of COSY is to identify spin systems, which are groups of coupled protons.[12] This allows for the piecing together of molecular fragments.
Experimental Protocol for a Standard COSY Experiment:
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
Set up the COSY experiment using standard instrument parameters. A COSY-90 pulse sequence is generally a good starting point for sensitivity, while a COSY-45 can provide a cleaner spectrum with less intense diagonal peaks, making it easier to see cross-peaks near the diagonal.[11]
The number of increments (t1 dimension) will determine the resolution in the indirect dimension. A higher number of increments will provide better resolution but will also increase the experiment time.
Process the data with a sine-bell or squared sine-bell window function in both dimensions to improve resolution.
Analyze the spectrum by identifying the diagonal peaks and then tracing the off-diagonal cross-peaks to establish coupling networks.[11]
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
The HSQC experiment is a highly sensitive method for determining one-bond correlations between protons and heteronuclei, most commonly ¹³C.[13][14][15]
Principle: Magnetization is transferred from protons to directly attached ¹³C nuclei and then back to protons for detection.[13][15]
Information Provided: A 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[14] Each peak represents a direct C-H bond.[13] Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups by the phase of the peaks.[14]
Application: HSQC is invaluable for assigning the ¹³C signals of protonated carbons and for resolving overlapping proton signals by spreading them out in the ¹³C dimension.[13][16]
Experimental Protocol for a Standard HSQC Experiment:
Acquire 1D ¹H and ¹³C NMR spectra to determine the respective spectral widths.
Set up the HSQC experiment using standard parameters. The use of pulsed-field gradients is highly recommended as it significantly improves data quality by selecting the desired coherence pathway and reducing artifacts.[17]
Optimize the ¹JCH coupling constant used in the pulse sequence. A value of ~145 Hz is a good starting point for sp³ carbons, while ~160 Hz is better for sp² carbons.
Process the data with appropriate window functions.
Analyze the spectrum by correlating each proton signal to its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations
The HMBC experiment is arguably one of the most powerful tools for structure elucidation, as it reveals long-range correlations between protons and carbons, typically over two to four bonds.[14][18][19]
Principle: Similar to HSQC, but the pulse sequence is optimized for smaller, long-range J-couplings.[18]
Information Provided: A 2D spectrum showing correlations between protons and carbons that are two or more bonds apart.[13] This allows for the connection of different spin systems and the identification of quaternary carbons.[18]
Application: HMBC is crucial for assembling the complete carbon skeleton of a molecule by linking fragments identified from COSY and HSQC data.[20]
Experimental Protocol for a Standard HMBC Experiment:
Use the same spectral widths as determined for the HSQC experiment.
Set up the HMBC experiment. The key parameter to optimize is the long-range coupling constant (ⁿJCH). A compromise value of 7-8 Hz is often used, but acquiring two separate experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) can provide a more complete picture.[14]
Process and analyze the data to identify correlations that bridge different parts of the molecule. The absence of a correlation does not definitively mean that two nuclei are far apart, as the magnitude of the three-bond coupling constant is dependent on the dihedral angle (Karplus relationship).[14]
Unlike the previous techniques that rely on through-bond couplings, NOESY and ROESY detect correlations between protons that are close to each other in space, typically within 5 Å.[21][22] This makes them essential for determining stereochemistry and conformation.[21][23][24]
Principle: These experiments measure the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.[21][23]
Information Provided: A 2D spectrum similar in appearance to a COSY spectrum, but the cross-peaks indicate spatial proximity rather than scalar coupling.[25] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons.[26]
Application: NOESY and ROESY are used to determine the relative stereochemistry of a molecule and to gain insights into its three-dimensional structure in solution.[24][26]
Choosing Between NOESY and ROESY:
The choice between NOESY and ROESY depends on the molecular weight of the compound and the magnetic field strength. For small molecules, NOESY provides positive NOEs. For large molecules, NOESY gives negative NOEs. For intermediate-sized molecules (~1 kDa), the NOE can be close to zero, making it difficult to observe.[21] In such cases, ROESY is the preferred experiment as it always produces positive NOEs.[21]
Experimental Protocol for a Standard NOESY/ROESY Experiment:
Set up the experiment with the appropriate pulse sequence.
The mixing time is a crucial parameter. For small molecules, a mixing time of 0.3 to 0.8 seconds is a good starting point.[27] This time needs to be optimized to allow for the build-up of the NOE without significant spin diffusion.
Process the data with appropriate phasing, which can be more challenging than for other 2D experiments.[27]
Analyze the spectrum by identifying cross-peaks that provide information about the spatial arrangement of different parts of the molecule.
Data Analysis and Troubleshooting
A variety of software packages are available for processing and analyzing 2D NMR data, such as Mnova, TopSpin, and ACD/NMR Workbook Suite.[28][29][30] These programs offer tools for phasing, peak picking, and integration of 2D spectra.[29][30]
Common Artifacts and Problems:
t1 noise: Vertical stripes in the 2D spectrum, often more pronounced for intense signals. This can be minimized by using gradient-based experiments.[17]
Receiver gain set too high: Can lead to parallel diagonal signals in homonuclear experiments like COSY.[31]
Poor shimming: Results in broad and distorted peaks, making it difficult to resolve correlations.[5]
By carefully preparing the sample, choosing the appropriate suite of 2D NMR experiments, and being aware of potential artifacts, researchers can confidently and accurately determine the structure of their reaction products, a critical step in advancing chemical research and drug development.
References
Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. [Link]
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
comparative analysis of the reactivity of different substituted 2-oxo-pyridine-3-carbaldehydes
Topic: Comparative Analysis of the Reactivity of Different Substituted 2-Oxo-Pyridine-3-Carbaldehydes Content Type: Publish Comparison Guide Executive Summary & Strategic Importance The 2-oxo-pyridine-3-carbaldehyde (als...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of the Reactivity of Different Substituted 2-Oxo-Pyridine-3-Carbaldehydes
Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
The 2-oxo-pyridine-3-carbaldehyde (also known as 3-formyl-2-pyridone) scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for synthesizing fused heterocycles like 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and chromenopyridines . Its unique reactivity profile stems from the interplay between the electrophilic formyl group at C-3, the nucleophilic nitrogen at N-1, and the tautomeric 2-oxo/2-hydroxy equilibrium.
For researchers, the challenge lies in predicting how substituents at positions C-4, C-5, C-6, and N-1 modulate this reactivity. This guide compares these effects, providing experimental evidence to select the optimal derivative for your target synthesis.
Mechanistic Architecture & Reactivity Hotspots
Before comparing derivatives, we must establish the baseline reactivity. The molecule exists in a tautomeric equilibrium, but in polar solvents (DMSO, DMF, EtOH) used in most organic syntheses, the 2-oxo (lactam) form predominates over the 2-hydroxy (lactim) form.
Figure 1: Tautomerism and Reactive Sites
This diagram maps the electrophilic and nucleophilic centers, critical for understanding substituent effects.
Caption: Fig 1.[1] The 2-oxo tautomer dictates the primary reactivity modes: nucleophilic attack at N-1 and condensation at the C-3 aldehyde.
Comparative Analysis: Substituent Effects
The reactivity of the C-3 formyl group is heavily influenced by the electronic nature of substituents on the pyridine ring.
Electronic Modulation of the C-3 Aldehyde
The rate of condensation reactions (e.g., Knoevenagel) depends on the electrophilicity of the carbonyl carbon.
Substituent Position
Electronic Effect
Impact on C-3 Reactivity
Experimental Observation
C-5 Electron-Withdrawing (EWG) (e.g., -NO₂, -CN)
Inductive/Resonance Withdrawal
Significantly Increased
Rapid condensation with active methylenes. The C-5 position is para-like to the C-2 carbonyl but meta-like to the C-3 aldehyde, yet strong withdrawal lowers LUMO energy globally.
C-5 Electron-Donating (EDG) (e.g., -OMe, -CH₃)
Resonance Donation
Decreased
Slower reaction rates. The lone pair donation increases electron density in the ring, shielding the aldehyde carbon from nucleophilic attack.
C-4 Steric Bulk (e.g., -Ph, -tBu)
Steric Hindrance
Decreased
Significant kinetic barrier. Substituents at C-4 are ortho to the aldehyde, physically blocking the approach of nucleophiles.
N-1 Substitution (e.g., -Me, -Bn)
Electronic/Steric
Variable
N-alkylation locks the tautomer in the 2-oxo form, preventing O-participation. Generally stabilizes the aldehyde against degradation but may slightly reduce electrophilicity compared to the N-H form due to loss of H-bond donation capability.
Catalyst: Piperidine (2 drops) or L-Proline (10 mol% for Green Chemistry)
Solvent: Ethanol (5 mL)
Workflow:
Dissolution: In a 25 mL round-bottom flask, dissolve the aldehyde in Ethanol. Sonicate if necessary to ensure fine dispersion (especially for nitro-derivatives).
Addition: Add Malononitrile followed by the catalyst.
Reaction: Reflux at 80°C.
Checkpoint: Monitor by TLC (Mobile phase: EtOAc/Hexane 3:7). The aldehyde spot (usually Rf ~0.4-0.5) should disappear.
Time: 15–30 min for EWG-substituted; 2–3 h for EDG/Steric-substituted.
Work-up: Cool the mixture to room temperature. The product usually precipitates as a solid.
Purification: Filter the solid and wash with cold Ethanol (2 x 3 mL). Recrystallize from DMF/EtOH if purity is <95%.
Validation Criteria:
IR Spectroscopy: Disappearance of aldehyde C=O stretch (~1680 cm⁻¹) and appearance of C≡N stretch (~2220 cm⁻¹).
¹H NMR: Appearance of the vinylic proton singlet at δ 8.0–8.5 ppm.
Advanced Reactivity: Cyclization Pathways
The true power of this scaffold is in Multicomponent Reactions (MCRs) . The substituent at Position 6 plays a critical role here.
Figure 2: Friedländer vs. Knoevenagel Pathways
This diagram illustrates how the substituent 'R' directs the reaction outcome.
Caption: Fig 2. Pathway divergence: Active methylenes lead to vinyl derivatives (and subsequent hybrids), while ketones/amines lead to fused naphthyridine systems. EWGs accelerate the Friedländer cyclization step.
Expert Recommendations
When to use which derivative?
For Rapid Library Generation: Use 5-Nitro or 5-Cyano derivatives. The high reactivity allows for mild conditions (room temperature) and high yields in MCRs, ideal for high-throughput screening [3].
For Stability Studies: Use N-Methyl or N-Benzyl derivatives. Blocking the N-H prevents tautomeric shifting and potential N-oxidation side reactions during oxidative steps.
For Fluorescent Probes: Use 6-Methyl-4-aryl derivatives. These often yield highly fluorescent 1,8-naphthyridines upon cyclization, useful for bio-imaging applications.
Common Pitfalls
Solvent Choice: Avoid primary amines as solvents (unless they are reactants), as they will form stable Schiff bases with the aldehyde, halting the reaction.
Base Sensitivity: Strong bases (NaOH, KOH) can cause ring opening or hydrolysis of the lactam. Use organic bases (Piperidine, TEA, DABCO) whenever possible.
References
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Vertex AI Search Results (PMC/NIH).
[Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018.
[Link]
Multicomponent reactions of 2-oxo-pyridine-3-carbaldehydes. Molecular Diversity, 2010.
[Link]
Personal protective equipment for handling 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Topic: Personal Protective Equipment & Handling Guide for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Executive Summary Immediate Action Required: This compound is a halogenated heterocyclic aldehyde. It poses risk...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Handling Guide for 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Executive Summary
Immediate Action Required: This compound is a halogenated heterocyclic aldehyde. It poses risks of severe eye/skin irritation , respiratory sensitization , and oxidative instability .
Primary Hazard: Chemical burns to mucous membranes; potential allergen.
Critical Storage: Air-sensitive. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the corresponding carboxylic acid.
Disposal:DO NOT dispose of down the drain. Classify as Halogenated Organic Waste .
Rationale: Pyridine derivatives can penetrate standard latex. Aldehydes are sensitizers requiring respiratory isolation.
A. Hand Protection (Critical)
Protocol:Double-gloving technique.
Inner Layer: 4 mil Nitrile (Inspection layer).
Outer Layer: 5–8 mil Extended-Cuff Nitrile or Neoprene.
Why? Halogenated pyridines can permeate thin nitrile. The outer layer protects against gross contamination, while the inner layer prevents skin contact during doffing.
B. Eye & Face Protection[1]
Protocol:Chemical Splash Goggles (ANSI Z87.1+).
Contraindication: Safety glasses with side shields are insufficient for handling powders of this nature due to the risk of airborne dust settling in the eyes or dissolving in tear ducts to form corrosive solutions.
C. Respiratory & Body Protection
Engineering Control: All handling MUST occur inside a certified chemical fume hood.
Body: 100% Cotton Lab Coat (buttoned to throat) + Chemical Apron (if handling >5g).
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor cartridges .
Operational Protocol: Inert Handling
Objective: Prevent oxidation and exposure.
Step 1: Preparation
Dehumidify: Ensure all glassware is oven-dried (120°C) and cooled under a stream of Nitrogen/Argon.
Equilibrate: Allow the reagent bottle to warm to room temperature before opening to prevent water condensation inside the bottle.
Step 2: Weighing & Transfer
In-Hood Balance: Place micro-balance inside the fume hood.
Antistatic Gun: Use an antistatic gun on the spatula and weighing boat to prevent "flying powder" (electrostatic repulsion common with dry heterocyclic solids).
Transfer:
Open container under a blanket of inert gas (inverted funnel method).
Transfer solid quickly to the reaction vessel.
IMMEDIATELY purge the stock bottle with Argon/Nitrogen and reseal with Parafilm.
Step 3: Solubilization
Solvent Choice: Dissolve in anhydrous DMF, DMSO, or DCM.
Note: Avoid protic solvents (methanol/ethanol) if long-term stability is required, as hemiacetals may form.
Workflow Visualizations
A. Safe Handling Logic
Standard Operating Procedure for minimizing oxidation and exposure.
Caption: Protocol for handling air-sensitive solid aldehydes to maintain purity and safety.
B. Spill Response Decision Tree
Immediate actions for solid vs. liquid spills.
Caption: Decision logic for containing and cleaning spills based on physical state.
Waste Disposal & Deactivation
Compliance: RCRA & Local Environmental Standards.
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Solid
Collect in a dedicated solid waste container labeled "Halogenated Organic Solid." Do not trash.
Liquid Waste
Halogenated Organic Solvent
Dissolve in acetone or DCM and place in "Halogenated Waste" carboy.
Contaminated Sharps
Hazardous Sharps
Place needles/syringes directly into a rigid sharps container. Do not recap.
Empty Containers
Triple Rinse
Triple rinse with acetone (collect rinsate as Halogenated Waste). Deface label before recycling glass.
Deactivation (Spill Residues):
For minor residues on glassware, treat with a dilute solution of Sodium Bisulfite (NaHSO₃) to form the bisulfite adduct, which reduces volatility and reactivity before cleaning.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14444196, 5-Chloro-pyridine-3-carbaldehyde. Retrieved from [Link]
Washington State University (2025). Laboratory Safety Manual: Halogenated Solvents & Waste. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.